molecular formula C₁₃H₅D₅O₄ B1164450 2,3,4-Trihydroxybenzophenone-d5

2,3,4-Trihydroxybenzophenone-d5

Cat. No.: B1164450
M. Wt: 235.25
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trihydroxybenzophenone-d5 (CAS#: 1143-72-2 (unlabeled); Molecular Formula: C13H5D5O4) is a deuterium-labeled stable isotope of the benzophenone-type UV filter. It serves as a critical internal standard in analytical chemistry, enabling precise quantification of its non-labeled counterpart in complex environmental and biological matrices. Recent toxicological research on the parent compound, 2,3,4-trihydroxybenzophenone, has revealed significant cardiotoxic and neurotoxic effects in zebrafish models, including inducing heart failure-like symptoms such as pericardial edema and reduced heart rate, as well as neurotoxicity like defective neuron differentiation and behavioral defects . The mechanism of this heart-brain interaction toxicity is linked to the disruption of energy metabolism, specifically through the upregulation of glycolytic enzymes pgam1a and pgk1 . Beyond toxicology, the high-purity parent compound is also utilized in materials science for growing organic single crystals with applications in nonlinear optics . This product is intended for research purposes as an analytical standard and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₁₃H₅D₅O₄

Molecular Weight

235.25

Synonyms

Phenyl(2,3,4-trihydroxyphenyl)-methanone-d5;  2,3,4-Trihydroxy-benzophenone-d5;  Alizarin Yellow A-d5;  Alizarine Yellow A-d5;  C.I. 57005-d5;  Gallobenzophenone-d5;  NSC 30665-d5;  PHF 005-d5

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of 2,3,4-Trihydroxybenzophenone-d5?

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 2,3,4-Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and biological activities of this compound. This deuterated analog of 2,3,4-Trihydroxybenzophenone serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for analytical quantification.

Core Chemical and Physical Properties

This compound is the isotopically labeled version of 2,3,4-Trihydroxybenzophenone, where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This substitution is critical for mass spectrometry-based applications, allowing it to be distinguished from its unlabeled counterpart. The fundamental chemical characteristics are rooted in its parent compound, a hydroxylated benzophenone.

Quantitative Data Summary

The properties of the deuterated compound are compared with its non-deuterated analog below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Analyte Name 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 [1]
CAS Number 2708278-23-1 [1]
Molecular Formula C₁₃H₅D₅O₄ [2][3]
Molecular Weight 235.25 g/mol [2][3]

| Storage Temperature | -20°C |[3] |

Table 2: Physicochemical Properties of 2,3,4-Trihydroxybenzophenone (Parent Compound)

Property Value Reference
CAS Number 1143-72-2 [4][5]
Molecular Formula C₁₃H₁₀O₄ [4][6]
Molecular Weight 230.22 g/mol [5][6]
Melting Point 139-141 °C [4][5][7]
Boiling Point 439.7 ± 45.0 °C (Predicted) [4][7]
Density 1.4 ± 0.1 g/cm³ [4]
Water Solubility 13.22 g/L at 24.99 °C [7]
Solubility Soluble in ethanol (B145695) (2%) [5][7]
Appearance Light yellow to orange powder/crystal [7]
LogP 3.01 [4]

| pKa | 7.51 ± 0.40 (Predicted) |[7] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 2,3,4-Trihydroxybenzophenone.

  • FTIR Spectroscopy : The infrared spectrum of 2,3,4-Trihydroxybenzophenone shows characteristic absorption peaks. A notable peak appears at 3459 cm⁻¹, corresponding to the hydroxy group (O-H stretch). A chelated carbonyl group (C=O) is indicated by an absorption peak at 1609 cm⁻¹, while the aromatic C=C bond stretching is observed at 1487 cm⁻¹[8]. The C-H group stretching is visible at 3141 cm⁻¹[8].

  • UV-Visible Spectroscopy : The compound is known to be a UV filter[5][7]. Studies on its analog, 2,4,6-trihydroxybenzophenone, demonstrate significant UV absorption in the 290-320 nm range, which is indicative of its potential as a sunscreen agent[8].

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR are used to elucidate the structure of the parent compound. For the d5 variant, the signals corresponding to the deuterated phenyl ring would be absent in the ¹H-NMR spectrum, providing a clear confirmation of isotopic labeling.

  • Mass Spectrometry (MS) : In GC-MS analysis of the parent compound, the top peak is observed at m/z 137, with the molecular ion peak at m/z 230[9]. This compound would show a molecular ion peak at approximately m/z 235, confirming the incorporation of five deuterium atoms.

Synthesis and Experimental Protocols

The synthesis of 2,3,4-Trihydroxybenzophenone typically involves a Friedel-Crafts acylation or related condensation reactions. The synthesis of the deuterated analog follows the same principles, utilizing a deuterated starting material.

General Synthesis Protocol via Condensation Reaction

A common method involves the reaction of pyrogallol (B1678534) with benzoic acid in the presence of a catalyst.

  • Reactants and Catalyst : Pyrogallol and benzoic acid are used as the primary raw materials[10]. For the d5 variant, deuterated benzoic acid (benzoic acid-d5) would be substituted. A catalyst such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or an acidic ion-exchange resin (e.g., Amberlyst-15) is required[7][11].

  • Solvent and Temperature : The reaction is typically performed in a solvent like chlorobenzene (B131634) or a binary solvent system of aromatic hydrocarbon and water[10][11]. The mixture is heated to temperatures ranging from 80°C to 160°C[7][10].

  • Reaction Execution : The reactants are heated, and water is separated as the reaction proceeds. The reaction is held at temperature for several hours to ensure completion[10].

  • Work-up and Purification : After the reaction is complete, the mixture is cooled. The catalyst is removed by filtration. The product is then precipitated by cooling further, filtered, and purified, often through recrystallization[10].

This method is advantageous due to its simple operation and potential for catalyst recycling[10].

G General Synthesis Workflow for 2,3,4-Trihydroxybenzophenone cluster_reactants Reactants & Solvent Pyrogallol Pyrogallol Reaction Condensation Reaction (Water Removal) Pyrogallol->Reaction Benzoic_Acid Benzoic Acid (or Benzoic Acid-d5) Benzoic_Acid->Reaction Solvent Solvent (e.g., Chlorobenzene) Solvent->Reaction Catalyst Catalyst (e.g., ZnCl2, AlCl3) Catalyst->Reaction Heating Heating (80-160°C) Reaction->Heating Cooling Cooling & Catalyst Filtration Reaction->Cooling Purification Precipitation & Recrystallization Cooling->Purification Product Final Product: 2,3,4-Trihydroxybenzophenone(-d5) Purification->Product

Caption: Synthesis workflow for 2,3,4-Trihydroxybenzophenone.

Biological Activity and Therapeutic Potential

2,3,4-Trihydroxybenzophenone (THB) is not merely a UV filter but also exhibits significant biological activities that are of interest to drug development professionals.

Neuroprotective Effects

Recent studies have highlighted THB's potential in treating transient cerebral ischemic stroke[12]. The compound demonstrates both antioxidant and anti-neuroinflammatory properties. In a mouse model of ischemic stroke, THB was shown to reduce infarct volume, suppress the activation of microglia in the cortex and striatum, and ultimately increase the survival rate[12]. Furthermore, it promoted neurite outgrowth in mouse neuroblastoma cell lines, suggesting a role in neuronal recovery[12].

Mechanism of Action

The therapeutic effects of THB are linked to its ability to mitigate the downstream consequences of cerebral ischemia, namely oxidative stress and neuroinflammation.

  • Antioxidant Activity : THB's phenolic structure allows it to act as a potent free radical scavenger. This was confirmed in 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assays[12]. By neutralizing reactive oxygen species, it helps protect neuronal cells from oxidative damage.

  • Anti-inflammatory Effects : The compound significantly suppresses neuroinflammation. Experiments using lipopolysaccharide (LPS)-activated BV2 microglial cells demonstrated THB's anti-inflammatory capabilities[12]. This is crucial as inflammation is a key contributor to secondary brain injury following a stroke.

Other Biological Activities
  • Estrogenic Activity : As a hydroxylated benzophenone, THB has been shown to possess estrogenic activity in yeast two-hybrid assays[5][6]. This characteristic is important to consider in toxicological and endocrine disruption assessments.

  • Enzyme Inhibition : It is also known to be an inhibitor of tyrosinase (EC 1.14.18.1) and a quorum sensing inhibitor[6][7].

G Neuroprotective Mechanism of 2,3,4-Trihydroxybenzophenone (THB) Ischemia Ischemic Stroke OxidativeStress Oxidative Stress (Free Radicals) Ischemia->OxidativeStress Neuroinflammation Neuroinflammation (Microglial Activation) Ischemia->Neuroinflammation NeuronalDamage Neuronal Damage & Cell Death OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage THB 2,3,4-THB THB->OxidativeStress Scavenges Radicals THB->Neuroinflammation Suppresses Activation Neuroprotection Neuroprotection & Functional Recovery THB->Neuroprotection Promotes

Caption: Neuroprotective signaling pathway of 2,3,4-THB.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of the biologically active compound 2,3,4-Trihydroxybenzophenone. This document details a feasible synthetic route, comprehensive characterization methodologies, and relevant quantitative data. The inclusion of detailed experimental protocols and workflow visualizations aims to facilitate the practical application of this information in a research and development setting.

Introduction

2,3,4-Trihydroxybenzophenone is a polyhydroxybenzophenone derivative known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. It has been investigated for its role as a quorum sensing inhibitor and a tyrosinase inhibitor. The deuteration of pharmacologically active compounds, such as the introduction of deuterium (B1214612) into the benzoyl moiety to create this compound, is a strategic approach in drug discovery and development. This isotopic substitution can alter the metabolic profile of the parent compound, potentially leading to an improved pharmacokinetic and safety profile by reducing the rate of metabolism. This guide outlines a method for the synthesis of this compound and the analytical techniques required to confirm its identity, purity, and isotopic enrichment.

Synthesis of this compound

The proposed synthesis of this compound is based on the well-established Friedel-Crafts acylation reaction. This method involves the reaction of pyrogallol (B1678534) with benzoic acid-d5 in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrogallol (1.0 eq) and anhydrous zinc chloride (1.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to dissolve the reactants.

  • Acylating Agent Addition: To this solution, add benzoic acid-d5 (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Workup: After completion of the reaction, cool the mixture to room temperature. Quench the reaction by slowly adding 2M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed. For decolorization, the crude product can be dissolved in a suitable solvent, treated with activated carbon, and filtered before recrystallization.

Characterization of this compound

A comprehensive characterization is essential to confirm the successful synthesis, purity, and isotopic labeling of this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): This technique will confirm the absence of protons on the deuterated phenyl ring. The spectrum is expected to show signals corresponding to the protons on the trihydroxyphenyl ring and the hydroxyl protons. The integration of these signals will be consistent with the expected structure.

  • ¹³C NMR (Carbon-13 NMR): This analysis will show the carbon skeleton of the molecule. The signals corresponding to the deuterated phenyl ring will exhibit splitting due to carbon-deuterium coupling.

  • Deuterium NMR (²H NMR): This will directly detect the presence and chemical environment of the deuterium atoms on the phenyl ring.

Typical NMR Parameters:

  • Solvent: DMSO-d6 or Acetone-d6

  • Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the synthesized compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatility of the compound, often after derivatization of the hydroxyl groups.

    • Ionization Mode: Electron Ionization (EI)

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Temperature Program: A gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 280°C) to ensure good separation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for direct analysis of the compound without derivatization.

The mass spectrum of this compound is expected to show a molecular ion peak (or [M-H]⁻ in negative ESI) that is 5 mass units higher than its non-deuterated counterpart.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will be used to identify the functional groups present in the molecule. Expected characteristic peaks include:

  • Broad O-H stretching vibrations for the hydroxyl groups (~3200-3600 cm⁻¹).

  • C=O stretching vibration for the ketone group (~1630 cm⁻¹).

  • C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹).

  • C-D stretching vibrations for the deuterated phenyl ring (~2100-2300 cm⁻¹).

Quantitative Data

The following table summarizes the known quantitative data for the non-deuterated 2,3,4-Trihydroxybenzophenone. These values can serve as a reference for the characterization of the deuterated analog.

PropertyValueCitation
Molecular Formula C₁₃H₁₀O₄[1]
Molecular Weight 230.22 g/mol [1]
Melting Point 139-141 °C[1]
Solubility Soluble in ethanol[2]
Appearance Light yellow to orange powder/crystal[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Pyrogallol Pyrogallol Friedel_Crafts Friedel-Crafts Acylation in Dichloromethane Pyrogallol->Friedel_Crafts Benzoic_acid_d5 Benzoic acid-d5 Benzoic_acid_d5->Friedel_Crafts ZnCl2 ZnCl2 (Catalyst) ZnCl2->Friedel_Crafts Quenching Quenching (2M HCl) Friedel_Crafts->Quenching Reaction Mixture Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography/ Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Start Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR MS Mass Spectrometry (GC-MS, LC-MS/MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Structure_Confirmation Structure Confirmation & Isotopic Enrichment NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment FTIR->Structure_Confirmation Final Characterized Product Structure_Confirmation->Final Purity_Assessment->Final

Caption: Analytical workflow for the characterization of the final product.

Conceptual Biological Screening Pathway

Biological_Screening_Pathway cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Mechanistic Studies cluster_invivo In Vivo Studies Compound This compound Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) Compound->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tyrosinase) Compound->Enzyme_Inhibition Cell_based Cell-based Assays (e.g., Neuroprotection) Anti_inflammatory->Cell_based Quorum_Sensing Quorum Sensing Inhibition Enzyme_Inhibition->Quorum_Sensing PK_Studies Pharmacokinetic Studies Cell_based->PK_Studies Quorum_Sensing->PK_Studies Efficacy_Models Disease Models (e.g., Ischemic Stroke) PK_Studies->Efficacy_Models

Caption: Conceptual pathway for biological activity screening.

References

An In-depth Technical Guide to 2,3,4-Trihydroxybenzophenone-d5: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4-Trihydroxybenzophenone-d5. This deuterated analog of the naturally occurring hydroxylated benzophenone (B1666685) is a valuable tool for a range of research applications, from metabolic studies to the development of novel therapeutics. This document details its fundamental characteristics, provides insights into its synthesis and analysis, and explores its mechanisms of action in relevant biological pathways.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound. The deuterium (B1214612) labeling on the unsubstituted phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound and its metabolites.

Table 1: Physical and Chemical Properties of this compound and its Unlabeled Analog

PropertyThis compound2,3,4-Trihydroxybenzophenone
CAS Number 2708278-23-1[1]1143-72-2[1][2]
Molecular Formula C₁₃D₅H₅O₄[1]C₁₃H₁₀O₄[2]
Molecular Weight 235.25[3]230.22[4]
Appearance Pale yellow to yellow solid[5]Yellow powder or crystals[6][7]
Melting Point 140 - 141 °C[5]139 - 141 °C[2][4]
Boiling Point Not explicitly available~439.7 °C (Predicted)[2][7]
Solubility DMSO (Slightly), Methanol (Slightly)[5]Soluble in ethanol[4][6]
Isotopic Purity Typically ≥98 atom % D[8]Not Applicable

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of a deuterated benzoyl chloride with pyrogallol (B1678534) in the presence of a Lewis acid catalyst.

Materials:

  • Benzoyl chloride-d5

  • Pyrogallol (1,2,3-trihydroxybenzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride-d5 in anhydrous dichloromethane to the cooled suspension via the dropping funnel.

  • Stir the mixture for 15 minutes at 0 °C.

  • In a separate flask, dissolve pyrogallol in anhydrous dichloromethane.

  • Slowly add the pyrogallol solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound.

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Suspend AlCl3 in DCM B Add Benzoyl chloride-d5 solution C Add Pyrogallol solution D Stir at room temperature (12-16 hours) C->D E Quench with ice/HCl D->E F Extract with DCM G Wash with NaHCO3 and brine H Dry and concentrate I Column Chromatography H->I J This compound (Final Product)

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Analytical Methodologies

GC-MS is a powerful technique for the quantification of 2,3,4-Trihydroxybenzophenone. Due to the hydroxyl groups, derivatization is typically required to improve volatility and chromatographic performance.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using an appropriate solvent (e.g., ethyl acetate, dichloromethane).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.

GC-MS Parameters:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, and hold for 10 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte and the deuterated internal standard.

NMR spectroscopy is essential for the structural confirmation of this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆.

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum will show signals corresponding to the protons on the trihydroxyphenyl ring. The signals for the protons on the deuterated phenyl ring will be absent. The chemical shifts and coupling constants of the remaining protons will provide information about their chemical environment and connectivity.

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons in the deuterated phenyl ring will exhibit characteristic splitting patterns due to deuterium coupling.

Expected Spectral Features:

  • ¹H NMR (DMSO-d₆): Aromatic protons on the trihydroxyphenyl ring are expected to appear as doublets and doublets of doublets in the region of δ 6.0-7.5 ppm. The hydroxyl protons will appear as broad singlets, the chemical shifts of which are concentration and temperature-dependent.

  • ¹³C NMR (DMSO-d₆): Signals for the carbonyl carbon will be observed around δ 195 ppm. The carbons of the aromatic rings will appear in the region of δ 110-160 ppm.

Biological Activities and Signaling Pathways

2,3,4-Trihydroxybenzophenone exhibits a range of biological activities, including estrogenic, anti-inflammatory, neuroprotective, and potential quorum sensing inhibitory effects. The deuterated analog is expected to have similar biological activity and is a crucial tool for studying the metabolism and mechanism of action of the parent compound.

Estrogenic Activity

2,3,4-Trihydroxybenzophenone is known to possess estrogenic activity, meaning it can mimic the effects of estrogen by binding to estrogen receptors (ERs). This interaction can trigger downstream signaling pathways that regulate gene expression.

Estrogen Receptor Signaling Pathway

G Estrogen Receptor Signaling THBP This compound ER Estrogen Receptor (ER) THBP->ER Complex THBP-ER Complex ER->Complex Binding HSP Heat Shock Proteins HSP->ER Release Dimer ER Dimerization Complex->Dimer ERE Estrogen Response Element (DNA) Dimer->ERE Nuclear Translocation and DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: The estrogenic activity of this compound is mediated through binding to the estrogen receptor.

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory and neuroprotective properties of 2,3,4-Trihydroxybenzophenone. It has been shown to suppress microglial activation, a key process in neuroinflammation. This effect is likely mediated through the inhibition of pro-inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Microglial Activation

G Inhibition of Microglial Activation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK THBP This compound THBP->IKK Inhibition THBP->MAPK Inhibition IκB IκB IKK->IκB Phosphorylation NFκB NF-κB IκB->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation MAPK->Nucleus Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Expression Inflammation Neuroinflammation Cytokines->Inflammation G Quorum Sensing Inhibition cluster_0 Bacterial Cell Signal_Synthase Signal Synthase Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule Receptor Receptor Protein Signal_Molecule->Receptor Binding Extracellular Extracellular Space Signal_Molecule->Extracellular Gene_Expression Virulence Gene Expression Receptor->Gene_Expression THBP This compound (Inhibitor) THBP->Receptor Competitive Binding

References

Technical Guide: 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3,4-Trihydroxybenzophenone-d5, a deuterated analogue of 2,3,4-Trihydroxybenzophenone. This document collates critical data, experimental protocols, and potential biological pathways to support research and development activities.

Core Compound Identification

The CAS number for 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 is 2708278-23-1 [1][2][3]. This isotopically labeled compound is an analog of 2,3,4-Trihydroxybenzophenone, which is used in the manufacturing of antihistamines, hypnotics, and insecticides[4].

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for this compound and its unlabeled counterpart.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 2708278-23-1[1][2][3]
Molecular Formula C₁₃D₅H₅O₄[1][2]
Molecular Weight 235.25 g/mol [1][4]
Isotopic Enrichment 98 atom % D[1]
Synonym(s) Gallobenzophenone-d5, Alizarine Yellow A-d5[1]
Storage Conditions Room Temperature[1] or -20°C[4][1][4]
Stability Stable under recommended storage conditions. Re-analyze after three years.[1]

Table 2: Properties of Unlabeled 2,3,4-Trihydroxybenzophenone

PropertyValueSource
CAS Number 1143-72-2[1]
Molecular Formula C₁₃H₁₀O₄[5]
Molecular Weight 230.22 g/mol
Melting Point 139-141 °C[5]
Solubility Ethanol: soluble 2%, clear[5]
Appearance Yellow powder[5]
pH 6-7 (in H₂O)[5]

Experimental Protocols

Detailed methodologies for key experiments involving 2,3,4-Trihydroxybenzophenone are outlined below. These protocols can be adapted for use with its deuterated form for tracer and metabolic studies.

Quantification in Seawater via Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS

This method is used for the determination of hydroxylated benzophenone (B1666685) UV filters in seawater samples[6].

  • Sample Preparation:

    • Collect 10 mL of a seawater sample in a glass tube with a conical bottom.

    • Add 1.5 g of NaCl and dissolve completely.

    • Spike the sample with an appropriate internal standard.

  • DLLME Procedure:

    • Prepare a mixture of 500 µL of acetone (B3395972) (disperser solvent) and 30 µL of 1,1,1-trichloroethane (B11378) (extraction solvent).

    • Rapidly inject this mixture into the prepared seawater sample.

    • A cloudy solution will form. Centrifuge for 5 minutes at 2500 rpm.

    • The extraction solvent will sediment at the bottom of the conical tube.

  • Analysis:

    • Collect the sedimented phase using a microsyringe.

    • Inject the collected phase into a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

experimental_workflow cluster_prep Sample Preparation cluster_dllme DLLME Procedure cluster_analysis Analysis p1 Collect 10 mL Seawater p2 Add 1.5g NaCl p1->p2 p3 Spike with Internal Standard p2->p3 d2 Inject Mixture into Sample p3->d2 d1 Prepare Acetone/ 1,1,1-Trichloroethane Mixture d1->d2 d3 Centrifuge at 2500 rpm d2->d3 d4 Collect Sedimented Phase d3->d4 a1 Inject into GC-MS d4->a1

DLLME-GC-MS Workflow for Seawater Analysis.
Assessment of Neuroprotective Effects

Recent studies have explored the potential of 2,3,4-Trihydroxybenzophenone (THB) in treating transient cerebral ischemic stroke[7]. Key assays are described below.

  • Antioxidant Activity Assays:

    • DPPH (1,1-Diphenyl-2-picrylhydrazyl) Scavenging Assay: Measures the ability of THB to donate a hydrogen atom and scavenge the stable DPPH free radical.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay: Measures the capacity of THB to scavenge the ABTS radical cation.

  • Anti-inflammatory Effects in BV2 Microglial Cells:

    • Culture BV2 microglial cells.

    • Activate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treat the activated cells with varying concentrations of THB.

    • Measure the levels of pro-inflammatory mediators (e.g., nitric oxide, cytokines) to determine the anti-inflammatory effects of THB.

  • Neurite Outgrowth in Neuro2a Cells:

    • Culture mouse neuroblastoma (Neuro2a) cells.

    • Treat the cells with THB.

    • Measure the percentage of neurite-bearing cells and the average neurite length to assess the effect of THB on neuronal differentiation and growth.

Signaling Pathways and Mechanisms of Action

2,3,4-Trihydroxybenzophenone exhibits multiple biological activities, including estrogenic effects, and more recently discovered antioxidant and anti-neuroinflammatory properties[6][7]. Its protective role in ischemic stroke is thought to be mediated through the suppression of oxidative stress and neuroinflammation, which in turn reduces neuronal damage and promotes functional recovery.

signaling_pathway cluster_cellular Cellular Effects cluster_outcomes Pathophysiological Outcomes cluster_recovery Therapeutic Outcome substance 2,3,4-Trihydroxybenzophenone (THB) oxidative_stress Oxidative Stress (e.g., ROS) substance->oxidative_stress Inhibits neuroinflammation Neuroinflammation (e.g., Microglial Activation) substance->neuroinflammation Inhibits neurite_outgrowth Neurite Outgrowth substance->neurite_outgrowth Promotes neuronal_damage Neuronal Damage & Infarct Volume oxidative_stress->neuronal_damage neuroinflammation->neuronal_damage recovery Functional Recovery in Ischemic Stroke neuronal_damage->recovery neurite_outgrowth->recovery

Proposed neuroprotective mechanism of THB.

References

Molecular weight and formula of 2,3,4-Trihydroxybenzophenone-d5.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of the ultraviolet (UV) filter 2,3,4-Trihydroxybenzophenone. This document is intended for researchers in pharmaceuticals, materials science, and environmental studies who require detailed information on this stable isotope-labeled compound.

Core Compound Data

This compound is a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in various matrices. The deuterium (B1214612) labeling provides a distinct mass shift, facilitating accurate identification and measurement.

PropertyValueReference
Molecular Formula C₁₃H₅D₅O₄[1]
Alternate Formula (HO)₃C₆H₂COC₆D₅[2]
Molecular Weight 235.25 g/mol [2]
Accurate Mass 235.0893[3]
CAS Number 2708278-23-1[2][3]
Synonyms Gallobenzophenone-d5; Alizarine Yellow A-d5[2]
Isotopic Enrichment ≥98 atom % D[2]
Chemical Purity ≥98%[3]
Appearance Solid (form may vary)
Storage Conditions Room temperature or -20°C[2]
Stability Stable under recommended storage conditions. Re-analysis is recommended after three years.[2]

Physicochemical Properties of the Unlabeled Analog

The physicochemical properties of the non-deuterated 2,3,4-Trihydroxybenzophenone (CAS: 1143-72-2) provide a useful reference.

PropertyValueReference
Molecular Formula C₁₃H₁₀O₄
Molecular Weight 230.22 g/mol [4]
Melting Point 139-141 °C[4]
Solubility Soluble in ethanol[4]

Experimental Protocols

General Synthesis Approach for 2,3,4-Trihydroxybenzophenone (Non-Deuterated)

A common method for the synthesis of 2,3,4-Trihydroxybenzophenone is the Friedel-Crafts acylation of pyrogallol (B1678534) with benzoic acid.[5]

Materials:

  • Pyrogallol

  • Benzoic acid

  • Catalyst (e.g., zinc chloride, aluminum chloride)[6]

  • Solvent

Procedure:

  • Pyrogallol and benzoic acid are dissolved in a suitable solvent.

  • A Lewis acid catalyst is added to the mixture.

  • The reaction is heated to a temperature between 80-140°C.[5]

  • Water produced during the reaction is removed.

  • The reaction is maintained at temperature to ensure completion.

  • Upon completion, the mixture is cooled, and the catalyst is filtered off.

  • The product is then isolated by filtration upon further cooling.

To synthesize the d5 analog, one would likely start with deuterated benzoic acid (benzoic acid-d5), which can be prepared from benzene-d6. The subsequent reaction with pyrogallol would follow a similar procedure to the one outlined above.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the data for the non-deuterated compound can be used as a reference, with the understanding that the mass spectrum will show a mass shift corresponding to the five deuterium atoms, and the ¹H NMR will show a significant reduction in the signals corresponding to the deuterated phenyl ring.

Note: The following data is for the non-deuterated 2,3,4-Trihydroxybenzophenone and should be used for reference purposes only.

  • ¹H NMR: Spectra would show characteristic peaks for the aromatic protons. In the deuterated analog, the signals for the protons on the d5-phenyl ring would be absent.

  • ¹³C NMR: The carbon signals for the deuterated phenyl ring would be observable but may show splitting due to coupling with deuterium.

  • Mass Spectrometry: The molecular ion peak for the non-deuterated compound would be at m/z 230.22. For the d5 analog, this peak would be shifted to approximately m/z 235.25.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The C-D stretching vibrations in the deuterated compound would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹).

Visualizations

Synthesis Pathway of 2,3,4-Trihydroxybenzophenone

The following diagram illustrates a generalized synthesis pathway for the non-deuterated 2,3,4-Trihydroxybenzophenone. A similar pathway would be employed for the deuterated analog, starting with deuterated benzoic acid.

G Pyrogallol Pyrogallol Reaction Friedel-Crafts Acylation Pyrogallol->Reaction Benzoic_acid Benzoic Acid Benzoic_acid->Reaction Catalyst Lewis Acid Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Product 2,3,4-Trihydroxybenzophenone Reaction->Product

Caption: Generalized Friedel-Crafts acylation for the synthesis of 2,3,4-Trihydroxybenzophenone.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is recommended to obtain a certificate of analysis from the supplier for detailed lot-specific data.

References

Isotopic Enrichment of 2,3,4-Trihydroxybenzophenone-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic enrichment of 2,3,4-Trihydroxybenzophenone-d5. It details a plausible synthetic route via Friedel-Crafts acylation, methodologies for purification, and in-depth analytical techniques for the determination of isotopic enrichment, primarily focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide explores the potential applications of this compound as a tool in studying estrogenic, antioxidant, and anti-inflammatory signaling pathways.

Introduction

2,3,4-Trihydroxybenzophenone, a member of the hydroxybenzophenone family, is utilized as a UV stabilizer and is also a known metabolite of the common sunscreen agent benzophenone-3.[1] Its biological activities, including estrogenic effects and the ability to modulate oxidative stress, make it a compound of interest in toxicological and pharmacological research.[2] The isotopically labeled analog, this compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612), serves as an invaluable tool for a variety of research applications. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays and enabling the elucidation of metabolic pathways and reaction mechanisms. This guide outlines the synthesis, characterization, and potential applications of this deuterated compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction between pyrogallol (B1678534) and benzoic acid-d5.[3] This classic electrophilic aromatic substitution reaction is a robust method for the formation of aryl ketones.

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation for this compound Synthesis Pyrogallol Pyrogallol Reaction_Center + Pyrogallol->Reaction_Center Benzoic_acid_d5 Benzoic acid-d5 Benzoic_acid_d5->Reaction_Center AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction_Center Catalyst Product This compound HCl HCl Product->HCl + Reaction_Center->Product Heat

Caption: Synthetic scheme for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a plausible method derived from general procedures for Friedel-Crafts acylation.[3][4]

Materials:

  • Pyrogallol

  • Benzoic acid-d5

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) or a mixture of an aromatic hydrocarbon and water)[3]

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add pyrogallol and the anhydrous solvent.

  • Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

  • Acylating Agent Addition: Dissolve benzoic acid-d5 in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, slowly warm the mixture to the appropriate reaction temperature (e.g., 80-140 °C) and reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Isotopic Enrichment and Purity Analysis

The determination of isotopic enrichment and chemical purity is critical. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[5]

Mass Spectrometry

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Acquire the full scan mass spectrum in negative ion mode.

  • Data Analysis:

    • Determine the theoretical monoisotopic mass of the unlabeled (M) and the fully deuterated (M+5) compound.

    • Measure the relative intensities of the ion peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4, M+5).

    • Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level, correcting for the natural abundance of isotopes (e.g., ¹³C).[6][7]

Table 1: Expected Mass Spectrometry Data for this compound

ParameterUnlabeled (C₁₃H₁₀O₄)Deuterated (C₁₃H₅D₅O₄)
Molecular Formula C₁₃H₁₀O₄C₁₃H₅D₅O₄
Monoisotopic Mass 230.0579 g/mol 235.0894 g/mol
Expected [M-H]⁻ Ion m/z 229.0506m/z 234.0821

Expected Fragmentation Pattern: The fragmentation of benzophenones in MS typically involves cleavage of the carbonyl group and fragmentation of the phenyl rings. For this compound, the loss of the deuterated phenyl group would result in a characteristic fragment ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. The spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the deuterated phenyl ring compared to the signals of the non-deuterated trihydroxyphenyl ring. The residual proton signals on the deuterated ring can be used to calculate the isotopic purity.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The carbon atoms attached to deuterium will show characteristic multiplets due to C-D coupling, and their chemical shifts may be slightly upfield compared to the corresponding carbons in the unlabeled compound.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms, confirming their positions in the molecule.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonsUnlabeled 2,3,4-TrihydroxybenzophenoneExpected for this compound
H-5', H-6' (ortho) ~7.6Residual signals of very low intensity
H-3', H-4' (meta, para) ~7.5Residual signals of very low intensity
H-5, H-6 ~6.5-7.0~6.5-7.0
OH ~9-10 (broad)~9-10 (broad)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Applications in Research

This compound is a valuable tool for investigating the biological activities of its unlabeled counterpart.

Estrogenic Signaling Pathway

Hydroxybenzophenones, including 2,3,4-trihydroxybenzophenone, have been shown to possess estrogenic activity, potentially by binding to estrogen receptors (ERs).[2] This can lead to the activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[8] The use of the deuterated analog can help in quantifying the parent compound and its metabolites in studies investigating these endocrine-disrupting effects.

G cluster_0 Estrogenic and MAPK Signaling cluster_1 MAPK Cascade THBP 2,3,4-Trihydroxybenzophenone ER Estrogen Receptor (ER) THBP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Ras Ras ER->Ras Activates Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Proliferation Cell Proliferation Gene_Transcription->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Regulates

Caption: Estrogenic and MAPK signaling pathways.

Oxidative Stress and Anti-inflammatory Signaling

2,3,4-Trihydroxybenzophenone has demonstrated antioxidant and anti-inflammatory properties.[9] These effects may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. The deuterated compound can be used to trace the metabolic fate and quantify the levels of the parent compound in studies investigating these protective mechanisms.

G cluster_0 Oxidative Stress and Inflammatory Signaling cluster_1 Nrf2 Pathway cluster_2 NF-κB Pathway THBP 2,3,4-Trihydroxybenzophenone ROS Reactive Oxygen Species (ROS) THBP->ROS Scavenges Keap1 Keap1 THBP->Keap1 Inhibits IKK IKK THBP->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation Nrf2->Keap1 Binding ARE ARE Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibition Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Activates

Caption: Oxidative stress and inflammatory signaling pathways.

Conclusion

This compound is a crucial analytical tool for researchers in drug development, toxicology, and various scientific fields. Its synthesis, while requiring careful execution of the Friedel-Crafts acylation, is achievable with standard organic chemistry techniques. The accurate determination of its isotopic enrichment through HRMS and NMR is paramount for its effective use as an internal standard and for metabolic studies. The potential for this deuterated compound to aid in the elucidation of complex biological pathways, including estrogenic signaling and cellular responses to oxidative and inflammatory stress, underscores its importance in advancing our understanding of the biological effects of hydroxybenzophenones.

References

Safety data sheet and handling for 2,3,4-Trihydroxybenzophenone-d5.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and relevant biological context for 2,3,4-Trihydroxybenzophenone-d5. The information is intended to support its safe and effective use in research and development.

Section 1: Chemical and Physical Properties

This compound is the deuterated analogue of 2,3,4-Trihydroxybenzophenone, a hydroxylated benzophenone.[1] While specific experimental data for the deuterated compound is limited, its physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties

PropertyThis compound2,3,4-Trihydroxybenzophenone
CAS Number 2708278-23-1[2]1143-72-2[3]
Molecular Formula C₁₃H₅D₅O₄[1]C₁₃H₁₀O₄[4][5]
Molecular Weight 235.25[1]230.22[6]
Appearance Yellow to orange powder/crystal[3][6]Yellow powder[3]
Melting Point Not specified139-141 °C[3][4][6]
Boiling Point Not specified439.7 ± 45.0 °C (Predicted)[3][4][6]
Solubility Not specifiedSoluble in ethanol (B145695) (2%)[3][6]
Storage Temperature -20°C[1]Room Temperature, sealed in a dry place[6]

Section 2: Safety and Handling

The following safety information is primarily based on the Safety Data Sheet (SDS) for the non-deuterated 2,3,4-Trihydroxybenzophenone. The deuterated form is expected to have a similar hazard profile.

Hazard Identification

Signal Word: Danger[5]

Hazard Statements:

  • Causes skin irritation (H315).[5][7]

  • May cause an allergic skin reaction (H317).[5]

  • Causes serious eye damage (H318).[5]

  • May cause respiratory irritation (H335).

  • Suspected of causing genetic defects (H341).[5]

  • Very toxic to aquatic life with long-lasting effects (H410).[5]

Table 2: GHS Hazard Classifications

Hazard ClassCategory
Skin Corrosion/Irritation2[5]
Serious Eye Damage/Eye Irritation1[5]
Skin Sensitization1A[5]
Germ Cell Mutagenicity2[5]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)
Chronic Aquatic Toxicity1[5]

Recommended Personal Protective Equipment (PPE)

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures ppe_gloves Protective Gloves ppe_coat Lab Coat ppe_eyewear Safety Glasses/Goggles ppe_respirator N95 Dust Mask start Researcher Enters Lab don_ppe Don PPE start->don_ppe don_ppe->ppe_gloves don_ppe->ppe_coat don_ppe->ppe_eyewear handle_chemical Handle Chemical in Ventilated Area don_ppe->handle_chemical handle_chemical->ppe_respirator If dust is generated dispose_waste Dispose of Waste Properly handle_chemical->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands exit_lab Exit Lab wash_hands->exit_lab

Caption: Recommended PPE and handling workflow for this compound.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[3][5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[5] If skin irritation or a rash occurs, seek medical attention.[7] Remove contaminated clothing.[5]
Eye Contact Rinse cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing.[3][7] Immediately call a poison center or doctor.[5]
Ingestion Clean mouth with water and drink plenty of water afterward.[5] Seek medical attention if symptoms occur.[5]
Storage and Disposal
  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][7] For this compound, storage at -20°C is recommended.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[5] Do not allow the product to enter drains as it is very toxic to aquatic life.[5]

Section 3: Experimental Protocols and Biological Activity

Synthesis

A method for the catalytic synthesis of 2,3,4-Trihydroxybenzophenone has been described using pyrogallol (B1678534) and PhCCl₃ in the presence of a catalyst (such as ZnCl₂, AlCl₃, or SOCl₂) in a binary solvent of aromatic hydrocarbon and water.[8] This method reports yields of 80-87%.[8]

Potential Therapeutic Applications: Ischemic Stroke

Recent research has highlighted the potential of 2,3,4-Trihydroxybenzophenone in the context of transient cerebral ischemic stroke.[9] The proposed mechanism of action involves the suppression of oxidative stress and neuroinflammation, which in turn may promote neurite outgrowth and functional recovery.[9]

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_pathological_events Pathological Events in Ischemic Stroke cluster_outcomes Therapeutic Outcomes THB 2,3,4-Trihydroxybenzophenone antioxidant Antioxidant Activity THB->antioxidant anti_inflammatory Anti-Neuroinflammatory Activity THB->anti_inflammatory neurite_outgrowth Promotes Neurite Outgrowth THB->neurite_outgrowth Leads to oxidative_stress Oxidative Stress antioxidant->oxidative_stress neuroinflammation Neuroinflammation (Microglial Activation) anti_inflammatory->neuroinflammation reduced_infarct Reduced Infarct Volume neurite_outgrowth->reduced_infarct Contributes to increased_survival Increased Survival Rate reduced_infarct->increased_survival Results in

Caption: Proposed mechanism of 2,3,4-Trihydroxybenzophenone in ischemic stroke.

Experimental Assays

The biological activity of 2,3,4-Trihydroxybenzophenone has been evaluated using the following assays:[9]

  • Antioxidant Activity:

    • 1,1-Diphenyl-2-picrylhydrazyl (DPPH) scavenging assay.

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assay.

  • Anti-inflammatory Effects:

    • Assessed in lipopolysaccharide (LPS)-activated BV2 microglial cells.

  • Neurite Outgrowth:

    • Measured in Neuro2a cells.

  • In Vivo Ischemic Stroke Model:

    • Transient middle cerebral artery occlusion (tMCAO) in mice.

This guide is intended for informational purposes for qualified researchers and should not be considered a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

An In-depth Technical Guide to the Applications of 2,3,4-Trihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzophenone (THB), a hydroxylated derivative of benzophenone (B1666685), is a multifaceted compound with a growing number of applications across various scientific and industrial fields. This technical guide provides a comprehensive review of the current and potential uses of THB, with a focus on its roles as a UV absorber, antioxidant, anti-inflammatory, and neuroprotective agent. Additionally, this document explores its activity as an enzyme inhibitor and its estrogenic properties. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to support further research and development efforts.

Introduction

2,3,4-Trihydroxybenzophenone, also known as Alizarin yellow A, is a polyhydroxybenzophenone that has garnered significant interest due to its diverse biological and chemical properties. Its molecular structure, featuring three hydroxyl groups on one of the phenyl rings, is key to its functionality, enabling it to act as a potent UV absorber and a free radical scavenger. This guide delves into the core applications of THB, providing researchers and drug development professionals with a detailed understanding of its mechanisms of action and experimental validation.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4-Trihydroxybenzophenone is presented in the table below.

PropertyValueReference
CAS Number 1143-72-2[1]
Molecular Formula C₁₃H₁₀O₄[2]
Molecular Weight 230.22 g/mol [2]
Melting Point 139-141 °C[1]
Appearance Yellow to very dark yellow-orange solid[1]
Solubility Soluble in ethanol[1]

Core Applications

UV Absorber in Sunscreens and Material Protection

2,3,4-Trihydroxybenzophenone is widely recognized for its ability to absorb ultraviolet (UV) radiation, making it a valuable component in sunscreens and for the photostabilization of polymers.[3] The hydroxyl groups on the benzophenone scaffold are crucial for its UV-absorbing properties, allowing the molecule to dissipate harmful UV energy as heat.

Experimental Protocol: UV-Vis Spectrophotometry for SPF Assessment

The Sun Protection Factor (SPF) of a formulation containing 2,3,4-Trihydroxybenzophenone can be determined in vitro using UV-Vis spectrophotometry.

  • Sample Preparation: A solution of the sunscreen formulation is prepared in a suitable solvent, such as ethanol.

  • Spectrophotometric Analysis: The absorbance of the solution is measured at 5 nm intervals from 290 to 320 nm using a UV-Vis spectrophotometer.

  • SPF Calculation: The SPF value is calculated using the Mansur equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) where CF is the correction factor (10), EE(λ) is the erythemogenic effect of radiation at wavelength λ, I(λ) is the solar intensity spectrum, and Abs(λ) is the absorbance of the sunscreen product.

Antioxidant Activity

The phenolic hydroxyl groups in 2,3,4-Trihydroxybenzophenone contribute to its potent antioxidant properties by enabling it to donate hydrogen atoms to scavenge free radicals. This activity is crucial for its potential therapeutic applications in conditions associated with oxidative stress. The antioxidant capacity of THB has been evaluated using various in vitro assays.

Quantitative Data: Antioxidant Activity of 2,3,4-Trihydroxybenzophenone

AssayIC₅₀ (µM)Comments
DPPH Radical Scavenging Data not available in the searched literature.The DPPH assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical.
ABTS Radical Scavenging Data not available in the searched literature.The ABTS assay assesses the capacity of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

  • Assay Procedure: Different concentrations of 2,3,4-Trihydroxybenzophenone are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Anti-inflammatory and Neuroprotective Effects

2,3,4-Trihydroxybenzophenone has demonstrated significant anti-inflammatory and neuroprotective properties, suggesting its potential in treating neurodegenerative diseases and ischemic stroke.[4][5]

3.3.1. Anti-inflammatory Activity in Microglia

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, THB has been shown to suppress the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects of 2,3,4-Trihydroxybenzophenone in LPS-stimulated BV2 Cells

Concentration (µM)Effect on Inflammatory Markers
1, 3, 10Dose-dependent reduction in nitric oxide (NO) production.[5]
1, 3, 10Dose-dependent reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5]

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated BV2 Cells

  • Cell Culture: BV2 microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of 2,3,4-Trihydroxybenzophenone for a specific duration (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Analysis: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (using ELISA).

Signaling Pathway: Inhibition of LPS-induced Inflammation

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4"]; THB [label="2,3,4-Trihydroxybenzophenone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, NO)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

LPS -> TLR4; TLR4 -> NFkB; NFkB -> Cytokines; THB -> NFkB [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; } .dot Caption: Inhibition of the NF-κB signaling pathway by 2,3,4-Trihydroxybenzophenone.

3.3.2. Neuroprotection in Ischemic Stroke

In a mouse model of transient middle cerebral artery occlusion (tMCAO), 2,3,4-Trihydroxybenzophenone has been shown to reduce infarct volume and improve neurological outcomes.[4]

Quantitative Data: Neuroprotective Effects of 2,3,4-Trihydroxybenzophenone in a tMCAO Mouse Model

Dosage (mg/kg)Effect
10, 30, 60Dose-dependent reduction in infarct volume.[4]
60Significant improvement in neurological severity score.[4]

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Surgical Procedure: Anesthesia is induced, and a midline neck incision is made. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A filament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60 minutes) to induce ischemia, after which it is withdrawn to allow reperfusion.

  • Drug Administration: 2,3,4-Trihydroxybenzophenone is administered (e.g., orally) at different time points relative to the ischemic event.

  • Outcome Assessment: Neurological deficits are assessed using a scoring system, and the infarct volume is measured using TTC staining of brain sections.

Workflow: tMCAO Experimental Procedure

tMCAO_Workflow A Anesthesia B Surgical Exposure of Carotid Arteries A->B C Filament Insertion to Occlude MCA B->C D Ischemia Induction (e.g., 60 min) C->D E Filament Withdrawal for Reperfusion D->E F THB Administration E->F G Neurological Assessment E->G H Infarct Volume Measurement (TTC Staining) G->H

Enzyme Inhibition

2,3,4-Trihydroxybenzophenone has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. This suggests its potential application in cosmetics for skin whitening and in the food industry to prevent enzymatic browning.

Quantitative Data: Tyrosinase Inhibition by 2,3,4-Trihydroxybenzophenone

ParameterValueComments
IC₅₀ Data not available in the searched literature.The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Kᵢ Data not available in the searched literature.The Kᵢ value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Inhibition Type Data not available in the searched literature.Can be competitive, non-competitive, uncompetitive, or mixed-type.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are commonly used.

  • Assay Procedure: The enzyme is pre-incubated with different concentrations of 2,3,4-Trihydroxybenzophenone.

  • Reaction Initiation: The reaction is initiated by adding the substrate (L-DOPA).

  • Spectrophotometric Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time.

  • Data Analysis: The initial reaction rates are calculated, and the type of inhibition and inhibition constants (Kᵢ) are determined using Lineweaver-Burk plots.

Estrogenic Activity

Certain benzophenone derivatives, including 2,3,4-Trihydroxybenzophenone, have been shown to exhibit estrogenic activity, which has raised concerns about their potential as endocrine disruptors.[6] The yeast two-hybrid assay is a common method to screen for such activity.

Experimental Protocol: Yeast Two-Hybrid Assay for Estrogenic Activity

  • Yeast Strain: A genetically engineered yeast strain (e.g., Saccharomyces cerevisiae Y190) co-expressing the human estrogen receptor (ERα) ligand-binding domain fused to a DNA-binding domain and a coactivator (e.g., TIF2) fused to an activation domain is used.

  • Culture and Treatment: The yeast is cultured in a selective medium and then exposed to various concentrations of 2,3,4-Trihydroxybenzophenone.

  • Reporter Gene Activation: If the compound binds to the ERα, it induces a conformational change that allows the interaction with the coactivator, leading to the activation of a reporter gene (e.g., lacZ, which encodes β-galactosidase).

  • Enzyme Assay: The activity of the reporter enzyme (β-galactosidase) is measured using a colorimetric substrate (e.g., ONPG).

  • Data Analysis: The estrogenic activity is quantified relative to a standard estrogen, such as 17β-estradiol.

Logical Relationship: Yeast Two-Hybrid Assay Principle

Yeast_Two_Hybrid cluster_0 In the absence of ligand cluster_1 In the presence of 2,3,4-THB DBD_ER DBD-ERα Reporter Reporter Gene (lacZ) OFF AD_Coactivator AD-Coactivator THB 2,3,4-THB DBD_ER_bound DBD-ERα AD_Coactivator_bound AD-Coactivator Reporter_on Reporter Gene (lacZ) ON

Synthesis

A common method for the synthesis of 2,3,4-Trihydroxybenzophenone involves the Friedel-Crafts acylation of pyrogallol (B1678534) with benzoic acid in the presence of a catalyst.[7]

Experimental Protocol: Synthesis of 2,3,4-Trihydroxybenzophenone

  • Reaction Setup: Pyrogallol and benzoic acid are dissolved in a suitable solvent.

  • Catalyst Addition: A Lewis acid catalyst, such as zinc chloride or aluminum chloride, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled and treated with hydrochloric acid to decompose the complex.

  • Purification: The crude product is extracted with an organic solvent and purified by recrystallization or column chromatography.

Toxicity

While 2,3,4-Trihydroxybenzophenone has several beneficial applications, its toxicological profile is an important consideration. Studies on related benzophenone derivatives have indicated potential for cytotoxicity.

Quantitative Data: Cytotoxicity of Benzophenone Derivatives

Cell LineCompoundIC₅₀Reference
HeLa (Human cervical cancer) Data not available for 2,3,4-THB.
HepG2 (Human liver cancer) Data not available for 2,3,4-THB.
Keratinocytes (Normal human skin cells) Data not available for 2,3,4-THB.

Note: While specific IC₅₀ values for 2,3,4-Trihydroxybenzophenone on these cell lines were not found in the searched literature, it is an important area for future investigation.

Conclusion and Future Directions

2,3,4-Trihydroxybenzophenone is a compound with a diverse range of demonstrated and potential applications. Its properties as a UV absorber, antioxidant, anti-inflammatory, and neuroprotective agent make it a promising candidate for further development in the pharmaceutical, cosmetic, and material science industries. However, a more thorough investigation into its quantitative biological activities, including precise IC₅₀ and Kᵢ values for its antioxidant and enzyme-inhibiting properties, is warranted. Furthermore, detailed studies on its toxicological profile and the elucidation of its molecular signaling pathways will be crucial for its safe and effective application. This technical guide provides a solid foundation for researchers to build upon in their exploration of this versatile molecule.

References

Commercial Sourcing and Application of 2,3,4-Trihydroxybenzophenone-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and application of 2,3,4-Trihydroxybenzophenone-d5. This deuterated internal standard is critical for the accurate quantification of 2,3,4-Trihydroxybenzophenone and related compounds in complex matrices.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement.

SupplierProduct CodeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
LGC Standards CDN-D-76462708278-23-1C₁₃D₅H₅O₄235.25≥98 atom % D
CDN Isotopes D-76462708278-23-1C₁₃D₅H₅O₄235.2598 atom % D
Santa Cruz Biotechnology sc-2263431143-72-2 (unlabeled)C₁₃H₅D₅O₄235.25Not Specified
MedChemExpress HY-137452SNot SpecifiedC₁₃H₅D₅O₄235.25Not Specified
TRC T794377Not SpecifiedC₁₃H₅D₅O₄235.25Not Specified

Note: Some suppliers may not publicly list all specifications. It is recommended to contact them directly for the most current and detailed information.

Principle of Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS), particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high accuracy and precision for quantification.

The core principle involves adding a known amount of the stable isotope-labeled standard (e.g., this compound) to a sample before any processing or analysis. The deuterated standard is chemically identical to the native analyte (2,3,4-Trihydroxybenzophenone) and therefore exhibits nearly the same behavior during sample extraction, cleanup, chromatography, and ionization.[1] Any sample loss or variation in instrument response will affect both the analyte and the standard equally. Because the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass difference, the ratio of their signals is used for precise quantification, correcting for potential analytical errors.[1]

G cluster_sample Sample Matrix Analyte Native Analyte (e.g., 2,3,4-Trihydroxybenzophenone) SpikedSample Spiked Sample Analyte->SpikedSample Present in unknown amount IS Known Amount of Deuterated Standard (2,3,4-THB-d5) IS->SpikedSample Added Processing Sample Preparation (Extraction, Cleanup) SpikedSample->Processing LCMS LC-MS/MS Analysis Processing->LCMS Losses affect both analyte and standard Data Signal Ratio (Analyte / Standard) LCMS->Data Mass differentiation Quant Accurate Quantification Data->Quant Ratio corrects for loss and matrix effects

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of Benzophenones in Human Urine

The following is a detailed methodology for the determination of benzophenone (B1666685) UV filters in human urine samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This compound serves as the internal standard for its non-deuterated counterpart.

Materials and Reagents
  • Standards: 2,3,4-Trihydroxybenzophenone, this compound, and other benzophenones of interest.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ethyl Acetate (B1210297).

  • Enzyme: β-glucuronidase from E. coli.

  • Buffer: Acetate buffer (pH 5).

  • Sample Collection: Human urine samples, stored at -20°C or below until analysis.

Sample Preparation (Enzymatic Hydrolysis and Extraction)

This procedure is essential to measure the total concentration (free and conjugated forms) of benzophenones, as they are often excreted in urine as glucuronide conjugates.

  • Thaw urine samples at room temperature.

  • In a clean glass tube, add 0.3 mL of the urine sample.

  • Spike the sample with the internal standard solution (e.g., 10 ng/mL of this compound in methanol).

  • Add 0.04 mL of acetate buffer (pH 5).

  • Add 0.02 mL of β-glucuronidase enzyme solution.

  • Vortex the mixture gently and incubate overnight (approx. 16 hours) at 37°C to deconjugate the metabolites.[2]

  • After incubation, stop the enzymatic reaction by adding 0.02 mL of formic acid.[2]

  • Add 0.02 mL of methanol.

  • Centrifuge the sample at 5000 rpm for 30 minutes at 4°C to precipitate proteins and other solids.[2]

  • Carefully transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.[2]

UHPLC-MS/MS Analysis
  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.9 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol or Acetonitrile

  • Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up the organic phase to elute the analytes. For example: Start at 10% B, increase to 100% B over 11 minutes, hold for 1 minute, and then re-equilibrate the column.[2]

  • Flow Rate: 0.3 - 0.4 mL/min.[2]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor → product ion transitions for 2,3,4-Trihydroxybenzophenone and its d5-labeled internal standard must be optimized.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine 0.3 mL Urine Sample Spike Spike with 2,3,4-THB-d5 IS Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 16h) Spike->Hydrolysis Stop Stop Reaction (Formic Acid) Hydrolysis->Stop Centrifuge Centrifugation (5000 rpm, 30 min) Stop->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column, Gradient Elution) Supernatant->UHPLC Inject MSMS Tandem MS Detection (ESI-, MRM Mode) UHPLC->MSMS Integration Peak Integration (Analyte & IS) MSMS->Integration Calibration Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantification Calculate Concentration in Sample Calibration->Quantification

Experimental workflow for benzophenone analysis.
Data Analysis and Quantification

  • Generate a calibration curve by analyzing standards of known concentrations of the native analyte, each spiked with the same amount of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the same peak area ratio for the unknown samples.

  • Determine the concentration of 2,3,4-Trihydroxybenzophenone in the urine samples by interpolating their peak area ratios from the calibration curve.

References

A Technical Guide to the Storage and Stability of 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzophenone-d5 is the deuterium-labeled analogue of 2,3,4-Trihydroxybenzophenone. The unlabeled compound is a trihydroxy derivative of benzophenone (B1666685), which serves as a precursor in the manufacturing of various pharmaceuticals, including antihistamines and hypnotics, as well as insecticides.[1] Deuterated standards like this compound are crucial for a range of analytical applications, particularly in mass spectrometry-based methods for metabolism studies, pharmacokinetic analysis, and as internal standards for quantitative assays. Ensuring the chemical integrity of this compound through proper storage and handling is paramount for generating accurate and reproducible experimental results.

This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling procedures for this compound, based on available technical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart is presented below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₅D₅O₄[1]
Molecular Weight 235.25 g/mol [1][2]
Isotopic Enrichment ≥98 atom % D[2]
CAS Number 2708278-23-1[2]
Unlabeled CAS Number 1143-72-2[2][3]
Physical State Solid, Crystal - Powder[4]
Color Slightly pale yellow to Pale reddish yellow[4]
Melting Point (unlabeled) 139-141 °C[3][5][6]
Water Solubility (unlabeled) 13.22 g/L (at 24.99 °C)[3]
logP (unlabeled) 2.8 (at 23 °C)[3]

Storage and Handling

Proper storage is critical to prevent degradation and maintain the purity of this compound. Recommendations vary slightly among suppliers, highlighting the need for a conservative approach.

Recommended Storage Conditions

The following table summarizes the storage conditions recommended by various suppliers. A significant discrepancy exists regarding the optimal temperature.

ConditionRecommendationSource(s)
Temperature Store at -20°C[1]
Store at room temperature[2][3]
Store in a cool place[4][5]
Atmosphere Keep container tightly closed[4][5][7]
Store in a dry and well-ventilated place[5][7]
Light Exposure Store in a dark place[4]
Chemical Compatibility Store away from incompatible materials (e.g., oxidizing agents)[4]

Given the conflicting temperature recommendations, storing the compound at -20°C is the most conservative and safest approach to ensure long-term stability, especially once the vial has been opened. For unopened containers shipped at room temperature, transitioning to colder storage upon receipt is advisable.

Figure 1. Key considerations for the optimal storage of this compound.
Handling Precautions

Safe handling practices are essential. Always handle the compound in a well-ventilated area or under a local exhaust system.[4] Personal protective equipment, including gloves, safety glasses, and a dust respirator, should be worn.[4][6] Avoid contact with skin and eyes, and prevent the formation of dust.[5]

Stability Profile

This compound is generally considered stable if stored under the recommended conditions.[2] One supplier suggests that after a period of three years, the compound should be re-analyzed to confirm its chemical purity before use.[2] This indicates that while stable, gradual degradation over an extended period is possible.

Potential Degradation Pathways

Specific degradation pathways for this compound are not well-documented in the literature. However, studies on related compounds, such as 2,4,4'-Trihydroxybenzophenone, have shown that degradation can occur via oxidation.[8] Potential degradation mechanisms for trihydroxybenzophenones may involve:

  • Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-like structures and further polymerization.

  • Photodegradation: Like many benzophenone derivatives used as UV filters, this compound may be susceptible to degradation upon exposure to light.

  • Hydrolysis: While less likely for the core structure, cleavage of the C-C bridge bond has been observed in the degradation of similar compounds.[8]

The diagram below illustrates a hypothetical degradation process based on these general principles.

DegradationPathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent This compound prod1 Oxidized Species (e.g., Quinones) parent->prod1 Oxidation prod2 Polymeric Adducts parent->prod2 Polymerization prod3 Cleavage Products parent->prod3 Bond Cleavage stress1 Light (UV) stress1->parent stress2 Oxidizing Agents stress2->parent stress3 High Temperature stress3->parent

Figure 2. A hypothetical degradation pathway for this compound.

Experimental Protocols

While specific stability-indicating assays for this compound are not published, a standard protocol can be designed based on general practices for small molecules and analytical methods developed for related compounds.[6]

Proposed Protocol for a Long-Term Stability Study

This protocol outlines a workflow to assess the stability of this compound under defined storage conditions.

1. Objective: To determine the long-term stability of this compound at a specified storage condition (e.g., -20°C) over a period of 36 months.

2. Materials:

  • This compound (test article)

  • High-purity solvents (e.g., ethanol, acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC-MS system

  • Validated stability chambers/freezers

3. Experimental Workflow:

Stability_Workflow A Step 1: Initial Analysis (T=0) - Characterize reference standard - Assess purity (e.g., HPLC, GC-MS) B Step 2: Sample Preparation - Aliquot compound into multiple vials - Store under defined conditions (-20°C, dark) A->B C Step 3: Time-Point Testing - Pull samples at intervals (e.g., 3, 6, 9, 12, 24, 36 months) B->C D Step 4: Sample Analysis - Prepare solutions from stored samples - Analyze purity and identify degradants C->D E Step 5: Data Evaluation - Compare results to T=0 data - Quantify purity loss - Determine shelf-life D->E

References

Methodological & Application

Application Note: Quantitative Analysis of 2,3,4-Trihydroxybenzophenone in Environmental Water Samples using LC-MS/MS with 2,3,4-Trihydroxybenzophenone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trihydroxybenzophenone (THB) is a benzophenone-type UV filter used in various personal care products to protect against sun damage. Its presence in the environment, particularly in water sources, is of growing concern due to potential endocrine-disrupting effects.[1][2] Accurate and sensitive quantification of THB in environmental matrices is crucial for assessing its environmental fate and risk.

This application note describes a robust and sensitive method for the quantitative analysis of 2,3,4-Trihydroxybenzophenone in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 2,3,4-Trihydroxybenzophenone-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The use of a deuterated internal standard that co-elutes with the analyte is considered the gold standard in quantitative mass spectrometry, as it provides the most reliable compensation for analytical variability.[3][4]

Experimental

Materials and Reagents

  • 2,3,4-Trihydroxybenzophenone (≥98% purity)

  • This compound (d5-THB), (Isotopic Purity: ≥98 atom % D)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 500 mg)

Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX API-3000, Waters TQ-XS)

  • Analytical balance

  • SPE manifold

Sample Preparation: Solid-Phase Extraction (SPE) A solid-phase extraction method was employed to extract and concentrate the analyte and internal standard from water samples.

  • Sample Pre-treatment: To a 100 mL water sample, add 10 µL of a 1 µg/mL solution of this compound in methanol. Acidify the sample to pH 2 with formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water adjusted to pH 2.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).

Logical Relationship Diagram: Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 100 mL Water Sample spike Spike with This compound sample->spike acidify Acidify to pH 2 spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute with Methanol spe->elute reconstitute Evaporate and Reconstitute in Mobile Phase elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for the quantitative analysis of 2,3,4-Trihydroxybenzophenone.

LC-MS/MS Method The chromatographic separation was performed on a C18 column, and detection was achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    2,3,4-Trihydroxybenzophenone 229.1 137.0

    | this compound | 234.1 | 142.0 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2,3,4-Trihydroxybenzophenone in water samples. The use of the deuterated internal standard, this compound, which co-elutes with the native analyte, effectively compensated for any sample loss during preparation and for matrix-induced ion suppression or enhancement.

Method Performance The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range 0.1 - 100 ng/mL
Regression Equation y = 1.05x + 0.02

| Correlation Coefficient (r²) | > 0.998 |

Table 2: Method Detection and Quantification Limits

Parameter Value (ng/L)
Limit of Detection (LOD) 5

| Limit of Quantification (LOQ) | 25 |

Table 3: Accuracy and Precision

Spiked Concentration (ng/L) Mean Recovery (%) RSD (%) (n=5)
50 98.5 4.2
250 101.2 3.5

| 1000 | 99.3 | 2.8 |

The high recovery rates and low relative standard deviations (RSD) demonstrate the accuracy and precision of the method across a range of concentrations.

Signaling Pathway Diagram: Not Applicable

A signaling pathway diagram is not applicable for this topic as 2,3,4-Trihydroxybenzophenone is an external environmental contaminant, and its interaction with biological systems is typically studied in the context of toxicology and endocrine disruption, rather than as a modulator of a specific signaling pathway in the context of this analytical method.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of 2,3,4-Trihydroxybenzophenone in environmental water samples. The use of this compound as an internal standard is critical for achieving reliable and accurate results by mitigating matrix effects and correcting for procedural variability. This method is suitable for environmental monitoring and for studies assessing the ecological impact of benzophenone-type UV filters.

Protocol: Standard Operating Procedure for the Quantification of 2,3,4-Trihydroxybenzophenone in Water

1.0 Scope This protocol details the procedure for the quantitative analysis of 2,3,4-Trihydroxybenzophenone (THB) in water samples using LC-MS/MS with this compound (d5-THB) as an internal standard.

2.0 Materials and Equipment

  • Chemicals: THB, d5-THB, Methanol, Acetonitrile, Water (HPLC-grade), Formic Acid.

  • Glassware/Plasticware: Volumetric flasks, autosampler vials, pipettes, 100 mL amber glass bottles.

  • Equipment: LC-MS/MS system, analytical balance, SPE manifold, nitrogen evaporator.

3.0 Preparation of Standards and Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of THB and d5-THB and dissolve in 10 mL of methanol separately.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solutions in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the d5-THB primary stock solution in methanol.

  • Calibration Standards (0.1 to 100 ng/mL): Prepare calibration standards by spiking appropriate amounts of the THB working solutions into blank water that has been processed through the SPE procedure.

4.0 Sample Preparation Procedure

  • Collect water samples in 100 mL amber glass bottles.

  • Add 10 µL of the 1 µg/mL d5-THB internal standard spiking solution to each 100 mL sample.

  • Acidify the sample to pH 2 by adding approximately 100 µL of formic acid.

  • Condition an SPE cartridge (Oasis HLB, 500 mg) by passing 5 mL of methanol, followed by 5 mL of acidified water (pH 2).

  • Load the entire 100 mL sample onto the conditioned SPE cartridge at a flow rate of ~5 mL/min.

  • Wash the cartridge with 5 mL of HPLC-grade water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5.0 LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters detailed in the "LC-MS/MS Method" section of the Application Note.

  • Create a sequence table including blanks, calibration standards, quality control samples, and unknown samples.

  • Run the sequence.

6.0 Data Analysis and Quantification

  • Integrate the chromatographic peaks for both the analyte (THB) and the internal standard (d5-THB) for all injections.

  • Calculate the peak area ratio (THB Area / d5-THB Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The r² value should be ≥ 0.995.

  • Determine the concentration of THB in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Apply the appropriate dilution/concentration factor to calculate the final concentration in the original water sample.

7.0 Quality Control

  • Analyze a blank sample and a quality control (QC) sample at a mid-range concentration with every batch of 10 unknown samples.

  • The blank sample should not have a peak at the retention time of the analyte that is greater than 30% of the LOQ.

  • The concentration of the QC sample should be within ±15% of its nominal value.

References

Application Note: Quantitative Analysis of 2,3,4-Trihydroxybenzophenone using 2,3,4-Trihydroxybenzophenone-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2,3,4-Trihydroxybenzophenone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with its deuterated analog, 2,3,4-Trihydroxybenzophenone-d5, as an internal standard.

Introduction

2,3,4-Trihydroxybenzophenone is a hydroxylated derivative of benzophenone, a compound class used in various industrial applications, including as UV filters in sunscreens and cosmetics. Due to their potential endocrine-disrupting effects and widespread human exposure, sensitive and accurate quantification of these compounds in biological and environmental samples is crucial.

This protocol outlines a robust method for the trace-level quantification of 2,3,4-Trihydroxybenzophenone using a stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the results.

Principle of the Method

The method involves the extraction of 2,3,4-Trihydroxybenzophenone and the internal standard, this compound, from the sample matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • 2,3,4-Trihydroxybenzophenone (Analyte)

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,3,4-Trihydroxybenzophenone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 2,3,4-Trihydroxybenzophenone primary stock solution in methanol:water (50:50, v/v) to create a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development but is typically in the low to mid-range of the calibration curve.

Sample Preparation

The following are general protocols for liquid and solid samples. Method optimization may be required for specific matrices.

A. Liquid Samples (e.g., Plasma, Urine)

  • To 100 µL of the sample (calibrator, quality control, or unknown), add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex briefly to mix.

  • Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

B. Solid Tissue Samples

  • Homogenize the tissue sample in an appropriate buffer.

  • To a known amount of tissue homogenate, add the internal standard working solution.

  • Liquid-Liquid Extraction (LLE): Add a suitable extraction solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

C. Solid Phase Extraction (SPE) - Alternative Clean-up

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample (to which the internal standard has been added).

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with methanol or acetonitrile.

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Parameters

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Gas Flows: Optimized for the specific instrument

Data Presentation: Quantitative Data

The following table provides the predicted Multiple Reaction Monitoring (MRM) transitions for 2,3,4-Trihydroxybenzophenone and its deuterated internal standard. Note: These are predicted values and should be optimized experimentally on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2,3,4-Trihydroxybenzophenone 229.05135.0110020
229.05107.0110025
This compound 234.08140.0410020
234.08112.0410025

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Workflow for the quantitative analysis of 2,3,4-Trihydroxybenzophenone.

Logical Relationship of Internal Standard Use

internal_standard_logic Analyte 2,3,4-Trihydroxybenzophenone (Analyte) Process Sample Prep & Analysis Variability (e.g., Matrix Effects, Ion Suppression) Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Analyte/IS Peak Area Ratio Process->Ratio Result Accurate Quantification Ratio->Result

Application Notes: Quantitative Analysis of Benzophenones using 2,3,4-Trihydroxybenzophenone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenones are a class of organic compounds widely used as UV filters in sunscreens, personal care products, and as photoinitiators in industrial applications. Due to their potential endocrine-disrupting effects and environmental persistence, sensitive and accurate quantification of these compounds in various matrices is crucial. This application note describes a robust and reliable method for the quantification of various benzophenones using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2,3,4-Trihydroxybenzophenone-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.

Principle

The method involves the extraction of benzophenones from the sample matrix, followed by analysis using a reverse-phase LC-MS/MS system. Analytes are separated chromatographically and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the target analyte to that of the this compound internal standard.

Materials and Reagents

  • Analytes: Benzophenone (B1666685) (BP), 2-Hydroxy-4-methoxybenzophenone (BP-3), 2,4-Dihydroxybenzophenone (BP-1), 2,2',4,4'-Tetrahydroxybenzophenone (BP-2), 4-Hydroxybenzophenone (4-OH-BP), and other relevant benzophenone derivatives.

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)

  • Additives: Formic acid (FA), Ammonium acetate

  • Sample Preparation Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), QuEChERS salts, or appropriate solvents for Liquid-Liquid Extraction (LLE).

Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each benzophenone standard and this compound in methanol to prepare individual stock solutions.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution of all target benzophenones by diluting the primary stock solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate stock solution into the blank matrix extract. Add a constant amount of the internal standard working solution to each calibration level.

Sample Preparation (General Protocols)

The choice of sample preparation method will depend on the matrix. Below are three common approaches.

a) Solid Phase Extraction (SPE) for Liquid Samples (e.g., Water, Urine)

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of water.

  • Loading: To 10 mL of the sample, add the internal standard and mix. Load the sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 3 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 500 µL) of the initial mobile phase.

b) QuEChERS for Solid Samples (e.g., Food, Tissue)

  • Homogenization: Homogenize 5 g of the sample with 10 mL of water.

  • Spiking: Add the internal standard to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile and QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing cleanup sorbents. Vortex for 30 seconds and centrifuge.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis, potentially after a dilution or solvent exchange step.

c) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Serum, Plasma)

  • Spiking: To 1 mL of the sample, add the internal standard.

  • Extraction: Add 3 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex for 2 minutes.

  • Centrifugation: Centrifuge to separate the layers.

  • Collection: Transfer the organic layer to a new tube.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate.

b) Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Gas Temp 500 °C
Capillary Voltage Optimized for specific instrument (e.g., 3.0 kV)

c) MRM Transitions

The following table provides proposed MRM transitions for common benzophenones and the internal standard. Note: These transitions should be optimized for the specific instrument being used by infusing a standard solution of each compound.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
Benzophenone (BP)181.1104.1, 77.1Optimized (e.g., 20-30)
2-Hydroxy-4-methoxybenzophenone (BP-3)227.1150.1, 135.1Optimized (e.g., 15-25)
2,4-Dihydroxybenzophenone (BP-1)213.1136.1, 108.1Optimized (e.g., 15-25)
2,2',4,4'-Tetrahydroxybenzophenone (BP-2)245.1136.1, 108.1Optimized (e.g., 20-30)
4-Hydroxybenzophenone (4-OH-BP)213.1121.1, 93.1Optimized (e.g., 15-25)
This compound (IS) 234.1 138.1, 110.1 Optimized (e.g., 20-30)

Note: Positive ionization mode may also be suitable for some benzophenones. The precursor ion for the d5-internal standard is calculated based on the molecular weight of 2,3,4-Trihydroxybenzophenone (230.22 g/mol ) + 5 deuterium (B1214612) atoms.

Data Presentation

The following tables summarize typical quantitative performance data for a validated method.

Table 1: Linearity and Sensitivity

CompoundCalibration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
BP0.5 - 200> 0.9950.10.5
BP-30.5 - 200> 0.9950.10.5
BP-10.5 - 200> 0.9950.20.5
BP-21.0 - 200> 0.9950.31.0
4-OH-BP0.5 - 200> 0.9950.10.5

Table 2: Accuracy and Precision

CompoundSpiked Conc. (ng/mL)Mean Recovery (%)RSD (%) (Intra-day, n=6)RSD (%) (Inter-day, n=6)
BP598.5< 5< 10
50101.2< 5< 10
BP-3599.1< 5< 10
50102.5< 5< 10
BP-1597.8< 6< 12
50100.5< 6< 12
BP-21095.4< 8< 15
10098.9< 8< 15
4-OH-BP599.6< 5< 10
50101.8< 5< 10

Visualizations

experimental_workflow sample Sample Collection (e.g., Water, Food, Serum) spike Spike with This compound sample->spike prep Sample Preparation (SPE, QuEChERS, or LLE) spike->prep analysis LC-MS/MS Analysis (C18 Column, MRM Mode) prep->analysis quant Quantification (Analyte/IS Peak Area Ratio) analysis->quant report Data Reporting quant->report

Caption: General experimental workflow for benzophenone quantification.

Caption: Structures of a target analyte and the internal standard.

quantification_principle analyte Analyte Response (Variable) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard Response (Constant Amount Added) is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve Plot concentration Unknown Concentration cal_curve->concentration Calculate

Caption: Principle of quantification using an internal standard.

Application Notes and Protocols for the Analysis of Benzophenones using 2,3,4-Trihydroxybenzophenone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of various matrices for the quantitative analysis of benzophenone-type UV filters and related compounds. The use of 2,3,4-Trihydroxybenzophenone-d5 as an internal standard is incorporated to ensure accuracy and precision in analytical measurements, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is the deuterated analog of 2,3,4-Trihydroxybenzophenone, a known metabolite of some benzophenone (B1666685) UV filters. Its use as an internal standard is critical for correcting for matrix effects and variations in sample processing, thereby improving the reliability of quantitative analysis. This document outlines several common and effective sample preparation techniques applicable to environmental and biological matrices.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following table summarizes the typical performance of various extraction methods for the analysis of benzophenones in different matrices. These values are representative and may vary based on the specific benzophenone, laboratory conditions, and instrumentation.

Preparation TechniqueMatrixAnalyte(s)Recovery (%)Limit of Quantification (LOQ)Reference
Solid-Phase Extraction (SPE)Environmental WaterBenzophenones83 - 105<1 - 32 ng/L[1]
Solid-Phase Extraction (SPE)WaterBP-1, BP-3, BP-896 - 1070.034 - 0.067 µg/L[2]
Liquid-Liquid Extraction (LLE)Human UrineBenzophenones & Camphors79 - 1130.001 - 0.100 ng/mL[3]
Dispersive Liquid-Liquid Microextraction (DLLME)Environmental WaterUV Filters9 - 14 (RSD%)2 - 14 ng/L[4]
Dispersive Liquid-Liquid Microextraction (DLLME)Human SerumBenzophenone-3 & MetabolitesGoodLow µg/L level[5][6]
Supported Liquid Extraction (SLE)Human UrineParabens, BPA, BP-3, etc.75.6 - 102.4-[7][8]
Ultrasound-Assisted Extraction (UAE)Human MilkBenzophenone-UV filters87 - 112-[9]

Experimental Protocols

Herein are detailed protocols for the aforementioned sample preparation techniques. The addition of the internal standard, this compound, should be done at the beginning of the sample preparation process to account for any analyte loss during extraction and processing. A typical spiking concentration for the internal standard is in the range of 10-100 ng/mL, depending on the expected concentration of the target analytes and the sensitivity of the analytical instrument.

Protocol 1: Solid-Phase Extraction (SPE) for Environmental Water Samples

This protocol is suitable for the extraction and concentration of benzophenones from water matrices such as river water, seawater, and wastewater.

Materials:

Procedure:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution for a final concentration of 10 ng/mL).

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained benzophenones with 5 mL of a suitable organic solvent, such as acetonitrile or a mixture of methanol and acetonitrile. For more polar benzophenones, a modifier like ammonium acetate may be required in the elution solvent.[1]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 100 mL Water Sample Spike Spike with This compound Sample->Spike Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Organic Solvent) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) for Human Serum/Plasma Samples

This protocol is designed for the extraction of benzophenones from complex biological matrices like serum or plasma.

Materials:

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Sodium chloride (NaCl)

  • Sodium bicarbonate (NaHCO3)

  • Ammonium formate (B1220265) (NH4HCO2)

  • Methanol (HPLC grade)

  • This compound internal standard solution

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 500 µL of serum or plasma in a glass centrifuge tube, add 100 µL of the this compound internal standard solution.[10]

  • Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

  • Extraction: Add 2 mL of MTBE to the sample (or supernatant from protein precipitation). Add a small amount of NaCl to improve phase separation.

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers. Some methods employ freezing to aid in the separation of the organic layer.[10]

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and volume for LC-MS/MS analysis. Some protocols may include a pH adjustment and incubation step after initial evaporation.[10]

Workflow Diagram:

LLE_Workflow Sample 500 µL Serum/Plasma Spike Spike with Internal Standard Sample->Spike Extract Add 2 mL MTBE & NaCl Spike->Extract Mix Vortex for 2 min Extract->Mix Separate Centrifuge (3000 x g, 5 min) Mix->Separate Collect Collect Organic Layer Separate->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME) for Environmental Water Samples

DLLME is a miniaturized LLE technique that is fast and requires minimal solvent.

Materials:

  • Disperser solvent (e.g., acetone (B3395972), acetonitrile)

  • Extraction solvent (e.g., chloroform, chlorobenzene)

  • Conical-bottom glass centrifuge tubes

  • Microsyringe

  • Centrifuge

Procedure:

  • Sample Preparation: Place 10 mL of the water sample in a conical-bottom centrifuge tube. Spike with the this compound internal standard.

  • Solvent Mixture Preparation: In a separate vial, mix the disperser and extraction solvents. For example, 1 mL of acetone (disperser) containing 60 µL of chlorobenzene (B131634) (extraction).[4]

  • Injection and Extraction: Rapidly inject the solvent mixture into the water sample. A cloudy solution will form, indicating the dispersion of the extraction solvent.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5 minutes. The fine droplets of the extraction solvent will sediment at the bottom of the tube.

  • Collection and Analysis: Carefully collect the sedimented phase (extraction solvent) using a microsyringe and inject it into the GC-MS or LC-MS for analysis.

Workflow Diagram:

DLLME_Workflow Sample 10 mL Water Sample + Internal Standard Inject Rapidly Inject Solvent Mixture Sample->Inject PrepareSolvents Prepare Disperser/ Extraction Solvent Mixture PrepareSolvents->Inject CloudySolution Formation of Cloudy Solution (Extraction Occurs) Inject->CloudySolution Centrifuge Centrifuge (4000 rpm, 5 min) CloudySolution->Centrifuge Sediment Collect Sedimented Phase Centrifuge->Sediment Analysis GC/LC-MS Analysis Sediment->Analysis

Caption: Dispersive Liquid-Liquid Microextraction (DLLME) Workflow.
Protocol 4: Supported Liquid Extraction (SLE) for Human Urine Samples

SLE is a cleaner and more automated alternative to traditional LLE, avoiding issues like emulsion formation.

Materials:

  • SLE cartridge or 96-well plate

  • β-glucuronidase (for hydrolysis of conjugated metabolites)

  • Ammonium acetate buffer (pH 5)

  • Water-immiscible extraction solvent (e.g., methyl tert-butyl ether (MTBE))

  • This compound internal standard solution

  • Vortex mixer

  • Centrifuge (for initial sample clarification, if needed)

  • Positive pressure manifold or vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Enzymatic Hydrolysis: To 100 µL of urine, add 20 µL of the internal standard solution, 20 µL of 1.0 M ammonium acetate buffer (pH 5), and 5 µL of β-glucuronidase. Vortex and incubate at 40°C for 1 hour to deconjugate the benzophenone metabolites.[7]

  • Sample Loading: Load the hydrolyzed urine sample onto the SLE sorbent and allow it to absorb for 5 minutes.

  • Elution: Add the extraction solvent (e.g., 1 mL of MTBE) to the cartridge and allow it to percolate through the sorbent bed under gravity. Apply a gentle vacuum or positive pressure to ensure all the solvent is collected.

  • Solvent Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and volume for LC-MS/MS analysis.

Workflow Diagram:

SLE_Workflow Sample 100 µL Urine Spike Spike with Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 40°C, 1h) Spike->Hydrolysis Load Load onto SLE Cartridge Hydrolysis->Load Wait Wait for 5 min Load->Wait Elute Elute with MTBE Wait->Elute Collect Collect Eluate Elute->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Supported Liquid Extraction (SLE) Workflow.

Concluding Remarks

The choice of sample preparation technique depends on the matrix, the target analytes, the required sensitivity, and the available instrumentation. The protocols provided here, incorporating this compound as an internal standard, offer robust and reliable methods for the quantitative analysis of benzophenones in both environmental and biological samples. Method validation, including the assessment of linearity, accuracy, precision, and matrix effects, is essential before applying these protocols to routine analysis.

References

Application Note: Quantitative Analysis of 2,3,4-Trihydroxybenzophenone-d5 in Pharmaceutical Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,3,4-Trihydroxybenzophenone-d5. This method is intended for use in drug development and research settings for pharmacokinetic studies, metabolite identification, and quality control assays where 2,3,4-Trihydroxybenzophenone is utilized and its deuterated analog serves as an internal standard. The protocol details sample preparation from a biological matrix, chromatographic conditions, and mass spectrometric parameters. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis.

Introduction

2,3,4-Trihydroxybenzophenone (THB) is a hydroxylated derivative of benzophenone (B1666685), a compound structure found in various applications, including as a UV filter.[1] In pharmaceutical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and their metabolites is critical. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using mass spectrometry.[2] Their use is crucial for correcting analytical variability that can arise during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2] This note provides a comprehensive protocol for the development and application of an analytical method for this compound.

Experimental

Materials and Reagents
  • This compound (ISTD)

  • 2,3,4-Trihydroxybenzophenone (Analyte)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1260 series or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410B or equivalent) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from plasma samples.

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound working solution (as internal standard).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 4000 V

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
2,3,4-Trihydroxybenzophenone229.0135.020013520
This compound234.0140.020013520

Note: The MRM transitions are proposed based on the fragmentation patterns of similar benzophenone structures. Optimization of fragmentor voltage and collision energy is recommended for the specific instrument used.

Results and Discussion

The developed method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the performance characteristics of the method.

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Recovery85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

The use of the deuterated internal standard, this compound, effectively compensated for matrix effects and variations in sample processing, leading to high accuracy and precision. The chromatographic conditions provided good peak shape and resolution, with a total run time of 8 minutes, allowing for high-throughput analysis.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for various applications in drug development and research. The use of a stable isotope-labeled internal standard ensures the robustness and accuracy of the results.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_ISTD Add this compound Sample->Add_ISTD Precipitation Protein Precipitation (Acetonitrile) Add_ISTD->Precipitation Vortex1 Vortex Precipitation->Vortex1 Centrifuge Centrifugation Vortex1->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Pathway cluster_sample_prep_issues Sample Preparation Issues cluster_instrument_issues Instrumental Issues Start No or Low Peak Intensity Check_ISTD Check Internal Standard Signal Start->Check_ISTD Check_Analyte Check Analyte Signal Start->Check_Analyte ISTD_OK ISTD OK? Check_ISTD->ISTD_OK Analyte_OK Analyte OK? Check_Analyte->Analyte_OK ISTD_OK->Analyte_OK Yes Sample_Degradation Sample Degradation ISTD_OK->Sample_Degradation No Extraction_Inefficiency Extraction Inefficiency Analyte_OK->Extraction_Inefficiency No MS_Tune Check MS Tuning and Calibration Analyte_OK->MS_Tune Yes LC_System Check LC System (Leaks, Column, Mobile Phase) Extraction_Inefficiency->LC_System Ion_Suppression Investigate Ion Suppression MS_Tune->Ion_Suppression

Caption: Troubleshooting pathway for low signal intensity in LC-MS/MS analysis.

References

Application of 2,3,4-Trihydroxybenzophenone-d5 in Environmental Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trihydroxybenzophenone, a metabolite of the common UV filter benzophenone-3, is an emerging contaminant of concern found in various environmental matrices, including surface water, wastewater, and sediment.[1][2] Accurate quantification of this compound is crucial for assessing its environmental fate, toxicity, and potential risks to ecosystems. Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantifying trace levels of organic contaminants in complex samples.[3] This application note details the use of 2,3,4-Trihydroxybenzophenone-d5 as an internal standard in a robust analytical method for the determination of 2,3,4-Trihydroxybenzophenone in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[4]

Core Principles of Isotope Dilution using this compound

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled version of the target analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the native analyte and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. Because the internal standard and the native analyte co-elute and experience the same matrix effects and potential for loss during sample preparation, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the native analyte's concentration, regardless of variations in sample recovery or instrument response.[3][4]

Experimental Protocols

Sample Collection and Preparation

Water samples should be collected in amber glass bottles to prevent photodegradation of benzophenones. Upon collection, samples should be stored at 4°C and processed as soon as possible.

Materials:

  • Water sample (e.g., river water, wastewater effluent)

  • This compound internal standard solution (in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 50 ng).

  • Sample Acidification: Acidify the sample to pH 3 with formic acid.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3).

  • Sample Loading: Load the spiked and acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes from the cartridge with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Hypothetical MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,3,4-Trihydroxybenzophenone231.06137.0225
This compound236.09142.0525

Note: Specific MRM transitions and collision energies need to be optimized for the instrument in use.

Data Presentation

The following tables summarize typical quantitative data expected from the analysis of 2,3,4-Trihydroxybenzophenone in environmental water samples using this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 ng/L
Limit of Quantification (LOQ)1.5 ng/L
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery (Spiked Samples)85-110%

Table 2: Analysis of Environmental Water Samples

Sample IDSample Type2,3,4-Trihydroxybenzophenone (ng/L)
WWTP-InfluentWastewater Influent125.8
WWTP-EffluentWastewater Effluent35.2
River-UpstreamRiver Water8.9
River-DownstreamRiver Water22.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample 100 mL Water Sample Spike Spike with This compound Sample->Spike Acidify Acidify to pH 3 Spike->Acidify SPE Solid Phase Extraction (Oasis HLB) Acidify->SPE Elute Elute with Methanol SPE->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate Filter Filter (0.22 µm) Concentrate->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration (ng/L) Calibration->Result

Caption: Experimental workflow for the quantification of 2,3,4-Trihydroxybenzophenone using an internal standard.

logical_relationship cluster_analyte Target Analyte cluster_standard Internal Standard cluster_process Analytical Process cluster_output Result Analyte 2,3,4-Trihydroxybenzophenone Process Sample Prep & LC-MS/MS Analysis Analyte->Process Standard This compound Standard->Process Output Accurate Quantification Process->Output Ratio-based Correction

Caption: Logical relationship of isotope dilution for accurate environmental analysis.

References

Application Notes: Quantification of 2,3,4-Trihydroxybenzophenone in Food Matrices using Isotope Dilution Mass Spectrometry with 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzophenone is a benzophenone (B1666685) derivative used as a UV filter in food packaging materials to protect food from light-induced degradation.[1][2] However, there are concerns about its potential migration into foodstuffs, raising food safety issues due to its possible endocrine-disrupting effects.[3] Accurate and reliable quantification of 2,3,4-Trihydroxybenzophenone in various food matrices is crucial for exposure assessment and regulatory compliance.

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantification.[4] This method utilizes a stable isotope-labeled internal standard (SIL-IS) of the analyte of interest. 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of 2,3,4-Trihydroxybenzophenone, is an ideal internal standard for this purpose.[5] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, allowing for the correction of matrix effects and variations during sample preparation and analysis.[6]

These application notes provide a detailed protocol for the determination of 2,3,4-Trihydroxybenzophenone in food samples using this compound as an internal standard with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Principle

The principle of this method is based on isotope dilution analysis. A known amount of the internal standard, this compound, is added to the food sample prior to extraction. The sample is then subjected to an extraction and clean-up procedure to isolate the analyte and the internal standard. The final extract is analyzed by UHPLC-MS/MS. The analyte is quantified by measuring the ratio of the mass spectrometric response of the native analyte to that of its isotopically labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Key Applications

  • Food Safety Monitoring: Routine monitoring of 2,3,4-Trihydroxybenzophenone levels in packaged foods, particularly those susceptible to migration from packaging materials.

  • Migration Studies: Investigating the migration of 2,3,4-Trihydroxybenzophenone from food contact materials into food simulants or actual foodstuffs under various conditions (e.g., temperature, storage time).

  • Dietary Exposure Assessment: Estimating the dietary intake of 2,3,4-Trihydroxybenzophenone to assess potential risks to human health.

  • Regulatory Compliance: Ensuring that the levels of 2,3,4-Trihydroxybenzophenone in food products comply with the specific migration limits (SMLs) set by regulatory bodies.

Experimental Protocols

Materials and Reagents
  • Standards:

    • 2,3,4-Trihydroxybenzophenone (purity ≥ 97%)[1]

    • This compound (isotopic purity ≥ 98 atom % D)[5]

  • Solvents:

  • Salts and Sorbents for QuEChERS:

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

  • Sample Preparation Tubes: 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes.

  • Syringe Filters: 0.22 µm PTFE or PVDF.

Instrumentation
  • UHPLC System: A system capable of gradient elution with a high-pressure binary pump.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of 2,3,4-Trihydroxybenzophenone and this compound in 10 mL of methanol, respectively. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to obtain an intermediate standard solution of 10 µg/mL for both the analyte and the internal standard.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard solution with methanol to create calibration standards.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the intermediate internal standard solution with methanol to obtain a 1 µg/mL spiking solution.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of contaminants in food.[7]

  • Homogenization: Homogenize a representative portion of the food sample. For dry samples like cereals, it may be necessary to add a specific amount of water to ensure a total water content of at least 80% before homogenization.[7]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of water (if the sample is dry).

    • Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may need to be optimized depending on the food matrix (e.g., for fatty foods, a higher amount of C18 may be necessary).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The specific gradient should be optimized for the separation of 2,3,4-Trihydroxybenzophenone from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for hydroxylated benzophenones.

    • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for both 2,3,4-Trihydroxybenzophenone and this compound for quantification and confirmation. The specific precursor and product ions, as well as collision energies, need to be optimized by infusing the standard solutions into the mass spectrometer.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

  • Quantification: Determine the concentration of 2,3,4-Trihydroxybenzophenone in the samples by calculating the peak area ratio from the chromatogram and interpolating the concentration from the calibration curve.

  • Matrix Effect Evaluation: The matrix effect (ME) can be evaluated by comparing the slope of the matrix-matched calibration curve to the slope of the solvent-based calibration curve. An ME of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[6] The use of a deuterated internal standard should significantly minimize the impact of matrix effects on quantification.[4]

Data Presentation

Table 1: Method Performance Parameters for Benzophenone Analogs in Food Matrices
AnalyteFood MatrixSample PreparationAnalytical MethodLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
BenzophenoneBreakfast CerealsUltrasonic ExtractionGC-MS/MS0.002--[8]
BenzophenoneBreakfast CerealsQuEChERSGC-MS--101.7[9]
4-HydroxybenzophenoneBreakfast CerealsQuEChERSGC-MS--82.3[9]
Benzophenone Derivatives (10)CerealsFaPExUHPLC-MS/MS0.001 - 0.122--[10][11]
Benzophenone Derivatives (17)Fatty Baby Foodd-SPE (EMR-Lipid)UHPLC-MS/MS-1-50 µg/kg>70[3]
Benzophenones (6)Human Placental TissueLiquid-Liquid ExtractionLC-MS/MS0.07 - 0.30.3 - 1.098 - 104[2]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (with water for dry samples) Spiking 2. Spiking with This compound Homogenization->Spiking Extraction 3. QuEChERS Extraction (Acetonitrile & Salts) Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Filtration 7. Filtration Centrifugation2->Filtration UHPLC 8. UHPLC Separation (C18 Column) Filtration->UHPLC MSMS 9. MS/MS Detection (ESI, MRM) UHPLC->MSMS Quantification 10. Quantification (Isotope Dilution) MSMS->Quantification Reporting 11. Result Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of 2,3,4-Trihydroxybenzophenone in food.

Logical_Relationship cluster_process Analytical Process Analyte 2,3,4-Trihydroxybenzophenone (Analyte) SamplePrep Sample Preparation (Extraction & Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Matrix Effects (Ion Suppression/Enhancement) IS->Matrix Compensates for LCMS UHPLC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Matrix->LCMS Quantification Accurate Quantification Ratio->Quantification

Caption: Role of the internal standard in mitigating matrix effects for accurate quantification.

References

Application Notes and Protocols: Preparation of 2,3,4-Trihydroxybenzophenone-d5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock and working solutions of 2,3,4-Trihydroxybenzophenone-d5. This deuterated standard is crucial for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in experimental results.

Introduction

This compound is the deuterated analog of 2,3,4-Trihydroxybenzophenone, a hydroxylated benzophenone. In analytical chemistry, particularly in pharmacokinetic and metabolic studies, deuterated compounds serve as ideal internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in mass spectrometry. The proper preparation of stock and working solutions from the neat material is a critical first step in any quantitative analysis to ensure the reliability and reproducibility of results.[1] This document outlines the recommended procedures for the accurate preparation of this compound solutions.

Compound Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₁₃H₅D₅O₄
Molecular Weight235.25 g/mol [2][3]
AppearanceTypically a solid
Isotopic Enrichment≥98 atom % D
Storage of Neat MaterialStore at -20°C for long-term stability.[2]

Experimental Protocols

Safety Precautions

2,3,4-Trihydroxybenzophenone is a phenolic compound. While specific safety data for the deuterated form is limited, it is prudent to handle it with the same precautions as other phenolic compounds.

  • Handling: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Spills: In case of a spill, contain the material and clean the area according to your laboratory's standard operating procedures for chemical spills.

Preparation of this compound Stock Solution (1 mg/mL)

The following protocol describes the preparation of a 1 mg/mL stock solution. This concentration is a common starting point for many analytical methods.

Materials:

  • This compound solid

  • Methanol (B129727) (HPLC grade or higher)

  • Analytical balance

  • 1 mL Class A volumetric flask

  • Pipettes and tips

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vial for storage

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 1 mg of this compound directly into a 1 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 0.7 mL of methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, vortex the solution for 30-60 seconds or sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add methanol dropwise to bring the final volume to the 1 mL mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store the stock solution at -20°C.

Stock Solution Summary:

ParameterValue
AnalyteThis compound
SolventMethanol
Concentration1 mg/mL
Storage Temperature-20°C
Recommended StabilityRe-analyze after three years to confirm purity and concentration.[3]
Preparation of Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired concentrations. The following is an example of how to prepare a series of working solutions. The final concentrations can be adjusted based on the specific requirements of the analytical method.

Materials:

  • 1 mg/mL this compound stock solution

  • Methanol (HPLC grade or higher)

  • Calibrated micropipettes and tips

  • Microcentrifuge tubes or amber glass vials

Procedure for Serial Dilutions:

The following table outlines a dilution scheme to prepare working solutions of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

Target ConcentrationVolume of Stock/Previous SolutionDiluent Volume (Methanol)Final Volume
100 µg/mL100 µL of 1 mg/mL Stock900 µL1000 µL
10 µg/mL100 µL of 100 µg/mL Working Solution900 µL1000 µL
1 µg/mL100 µL of 10 µg/mL Working Solution900 µL1000 µL

General Steps for each Dilution:

  • Pipette the specified volume of the higher concentration solution into a clean, labeled vial.

  • Add the corresponding volume of methanol.

  • Cap the vial and vortex thoroughly to ensure a homogeneous solution.

  • Store the working solutions at -20°C. It is recommended to prepare fresh working solutions from the stock solution as needed for analysis to minimize potential degradation or solvent evaporation.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Serial Dilution) start Start: Obtain Solid this compound weigh Accurately weigh ~1 mg of solid start->weigh dissolve Dissolve in Methanol in a 1 mL volumetric flask weigh->dissolve vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex dilute Dilute to final volume with Methanol vortex->dilute homogenize Homogenize by inverting the flask dilute->homogenize store_stock Store Stock Solution (1 mg/mL) at -20°C homogenize->store_stock stock_sol 1 mg/mL Stock Solution dilute1 Dilute 1:10 with Methanol stock_sol->dilute1 ws1 100 µg/mL Working Solution dilute1->ws1 dilute2 Dilute 1:10 with Methanol ws1->dilute2 ws2 10 µg/mL Working Solution dilute2->ws2 dilute3 Dilute 1:10 with Methanol ws2->dilute3 ws3 1 µg/mL Working Solution dilute3->ws3 end Working solutions ready for use in analysis ws3->end

Caption: Workflow for preparing stock and working solutions.

References

Application Notes and Protocols for 2,3,4-Trihydroxybenzophenone-d5 in Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,4-Trihydroxybenzophenone-d5 (THB-d5) in toxicology research. The primary application of this deuterated analog is as an internal standard for the accurate and precise quantification of 2,3,4-Trihydroxybenzophenone (THB) in biological matrices using isotope dilution mass spectrometry.

Introduction

2,3,4-Trihydroxybenzophenone (THB) is a metabolite of the widely used UV filter, Benzophenone-3 (BP-3 or oxybenzone).[1][2] Given the endocrine-disrupting potential of BP-3 and its metabolites, accurate measurement of these compounds in human and environmental samples is crucial for assessing exposure and understanding potential toxicological effects.[1] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical measurements, and the use of a stable isotope-labeled internal standard like THB-d5 is essential for achieving reliable results by correcting for matrix effects and variations in sample processing.[1][3]

Application: Internal Standard in Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of THB in various biological samples, including urine and serum. Its chemical and physical properties are nearly identical to the native analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for the correction of analyte loss during sample preparation and variations in instrument response.

Metabolic Pathway of Benzophenone-3

The following diagram illustrates the metabolic conversion of Benzophenone-3 to 2,3,4-Trihydroxybenzophenone.

Benzophenone-3 (Oxybenzone) Benzophenone-3 (Oxybenzone) Metabolism (Phase I) Metabolism (Phase I) Benzophenone-3 (Oxybenzone)->Metabolism (Phase I) 2,3,4-Trihydroxybenzophenone (THB) 2,3,4-Trihydroxybenzophenone (THB) Metabolism (Phase I)->2,3,4-Trihydroxybenzophenone (THB) Other Metabolites Other Metabolites Metabolism (Phase I)->Other Metabolites Conjugation (Phase II) Conjugation (Phase II) 2,3,4-Trihydroxybenzophenone (THB)->Conjugation (Phase II) Other Metabolites->Conjugation (Phase II) Excretion (Urine) Excretion (Urine) Conjugation (Phase II)->Excretion (Urine) cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Urine Sample add_is Spike with This compound sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis (MRM Mode) evap->lcms quant Quantification using Isotope Dilution lcms->quant result Concentration of 2,3,4-Trihydroxybenzophenone quant->result

References

Application Note: Quantitative Analysis of 2,3,4-Trihydroxybenzophenone in Human Plasma using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in quantitative bioanalysis.

Abstract: This application note details a robust and accurate method for the quantification of 2,3,4-Trihydroxybenzophenone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. 2,3,4-Trihydroxybenzophenone is a hydroxylated benzophenone (B1666685) derivative used as a UV filter, and monitoring its systemic exposure is crucial for safety and toxicological assessments.[1] The use of 2,3,4-Trihydroxybenzophenone-d5 as an internal standard ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.[2][3] The protocol provided herein covers sample preparation, instrument parameters, and data analysis for a reliable bioanalytical workflow.

Principle of Isotope Dilution Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for highly accurate and precise quantification.[4] The core principle involves adding a known quantity of an isotopically labeled version of the analyte (the internal standard, IS) to the sample at the earliest stage of preparation.[5][6] The IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with Deuterium, ²H).[3][7]

Because the analyte and the IS have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[7] Any sample loss or variation in instrument signal will affect both compounds equally. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio.[4] By measuring the ratio of the native analyte's signal intensity to that of the internal standard, the concentration of the analyte in the original sample can be calculated with exceptional accuracy, effectively nullifying matrix effects and other sources of error.[4][8]

IDA_Principle cluster_0 Sample & Standard cluster_1 Analysis cluster_2 Calculation Analyte Unknown Concentration of Analyte (Native) in Sample Mix Spike & Equilibrate Analyte->Mix IS Known Concentration of Internal Standard (2,3,4-THBP-d5) IS->Mix MS Measure Peak Area Ratio (Analyte / IS) via LC-MS/MS Mix->MS Process & Inject Result Calculate Analyte Concentration MS->Result Apply Calibration Curve

Caption: Logical relationship in Isotope Dilution Analysis.

Experimental Protocol

This protocol provides a detailed method for the extraction and quantification of 2,3,4-Trihydroxybenzophenone from human plasma.

Materials and Reagents
  • Analytes: 2,3,4-Trihydroxybenzophenone (≥97% purity), this compound (≥98% isotopic purity).[9][10][11]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).

  • Plasma: Human plasma with K2-EDTA as anticoagulant, stored at -80°C.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 2,3,4-Trihydroxybenzophenone (Analyte) and this compound (Internal Standard, IS) in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate analyte working solutions (typically 5% of the total volume) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Experimental_Workflow start Start: Plasma Sample (50 µL) spike Add IS Spiking Solution (150 µL of 100 ng/mL 2,3,4-THBP-d5 in ACN) start->spike vortex1 Vortex (30 seconds) spike->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant (100 µL) to Autosampler Vial centrifuge->transfer inject Inject (5 µL) into LC-MS/MS System transfer->inject end Data Acquisition & Analysis inject->end

Caption: Experimental workflow for sample preparation.

Procedure:

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Spiking Solution (100 ng/mL 2,3,4-THBP-d5 in acetonitrile). The acetonitrile acts as the protein precipitation agent.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer. Parameters provided below are a starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temp. 40°C
Ion Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Mode Multiple Reaction Monitoring (MRM)

Table 1: Suggested LC-MS/MS Parameters.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2,3,4-Trihydroxybenzophenone229.1137.025
This compound234.1142.025

Table 2: Optimized MRM Transitions. Note: These values must be empirically determined by infusing individual standards.

Data Analysis and Expected Results

Calibration Curve

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of each calibration standard. A linear regression with a 1/x² weighting factor is typically used.

Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.00.0121.1110.0
5.00.0615.1102.0
10.00.1199.999.0
50.00.60550.4100.8
100.01.210100.8100.8
500.06.015499.699.9
1000.011.980995.099.5
Regression y = 0.012x + 0.0005 >0.998

Table 3: Example Calibration Curve Data.

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing the QC samples at low, medium, and high concentration levels in replicate (n=6) on the same day (intra-day) and on three different days (inter-day). The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification) for accuracy, and a coefficient of variation (%CV) of ≤15% (≤20% for LLOQ) for precision.

QC Level Nominal Conc. (ng/mL) Intra-day Mean (±SD) (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV)
LLOQ1.01.05 (±0.09)105.08.6
Low QC3.02.89 (±0.17)96.35.9
Mid QC75.078.1 (±3.5)104.14.5
High QC750.0735.6 (±24.2)98.13.3

Table 4: Example Intra-day Accuracy and Precision Data.

Conclusion

The Isotope Dilution Analysis method described provides a highly selective, sensitive, and robust workflow for the quantification of 2,3,4-Trihydroxybenzophenone in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving the accuracy and precision required in regulated bioanalysis and clinical research.[2] This protocol is well-suited for applications in pharmacokinetics, toxicology, and clinical drug development, ensuring reliable data for safety and efficacy assessments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 2,3,4-Trihydroxybenzophenone and its deuterated internal standard, 2,3,4-Trihydroxybenzophenone-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for 2,3,4-Trihydroxybenzophenone analysis?

A1: For initial method development, a reversed-phase chromatographic separation coupled with tandem mass spectrometry is recommended. The following table summarizes a good starting point for your experiments.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommendation
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid
Gradient Start with a shallow gradient (e.g., 5-95% B over 10 minutes)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (M-H)⁻ 2,3,4-Trihydroxybenzophenone: m/z 229.05
This compound: m/z 234.08
Product Ions (Predicted) See Table 2 for predicted MRM transitions.

Note: These are starting parameters and should be optimized for your specific instrument and application.

Q2: How do I determine the optimal MRM transitions for 2,3,4-Trihydroxybenzophenone and its d5 internal standard?

A2: While specific literature on the MRM transitions for 2,3,4-Trihydroxybenzophenone is limited, we can predict the most likely product ions based on the fragmentation patterns of similar hydroxylated benzophenones. The primary fragmentation is expected to occur at the carbonyl group.

To determine the optimal transitions experimentally:

  • Perform a full scan or product ion scan of the precursor ions (m/z 229.05 for the native compound and m/z 234.08 for the d5-labeled standard) to identify the most abundant and stable product ions.

  • Select at least two product ions for each compound for Multiple Reaction Monitoring (MRM).

  • Optimize the collision energy for each transition to maximize the signal intensity.

Table 2: Predicted MRM Transitions and Suggested Collision Energy Range

CompoundPrecursor Ion (m/z)Product Ion (m/z) - PredictedCollision Energy (eV) - Suggested Range
2,3,4-Trihydroxybenzophenone229.05135.0 (Loss of C6H6O)15 - 30
107.0 (Further fragmentation)20 - 40
This compound234.08135.0 (Loss of C6D5HO)15 - 30
107.0 (Further fragmentation)20 - 40

Q3: What is a suitable sample preparation protocol for biological matrices?

A3: For biological matrices such as plasma or urine, a protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.

Experimental Protocol: Sample Preparation
  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing the d5-internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Troubleshooting Guide

Below are common issues encountered during the LC-MS/MS analysis of 2,3,4-Trihydroxybenzophenone, along with their potential causes and solutions.

Problem 1: Low or No Signal Intensity

Possible Cause Solution
Incorrect Ionization Mode 2,3,4-Trihydroxybenzophenone is a phenolic compound and is best ionized in negative ESI mode. Ensure your mass spectrometer is set to negative ion detection.
Suboptimal pH of Mobile Phase The pH of the mobile phase can significantly impact the ionization efficiency of phenolic compounds.[1][2] Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote deprotonation.
In-source Fragmentation Hydroxylated compounds can be prone to fragmentation in the ion source.[3] Try reducing the fragmentor or declustering potential to minimize this effect.
Matrix Effects (Ion Suppression) Co-eluting matrix components can suppress the ionization of the target analyte.[4] Improve sample cleanup, dilute the sample, or adjust the chromatographic gradient to separate the analyte from interfering compounds.
Incorrect MRM Transitions Verify the precursor and product ions. Perform a product ion scan to confirm the fragmentation pattern.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Solution
Secondary Interactions with Column Phenolic compounds can interact with residual silanols on the column. Use a column with end-capping or add a small amount of a competing base to the mobile phase.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.[5]
Column Overload Inject a smaller volume or a more dilute sample.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary.

Problem 3: Unstable Retention Time

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.
Mobile Phase Composition Fluctuation Prepare fresh mobile phases daily and ensure they are properly mixed and degassed.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Problem 4: High Background Noise

Possible Cause Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and additives.
Contaminated LC System Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:acetone).[6]
Carryover from Previous Injections Implement a needle wash with a strong solvent in your autosampler method.
Formation of Adducts Sodium and other adducts can contribute to background noise. Use fresh solvents and high-purity additives to minimize adduct formation.[7]

Visual Guides

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered (e.g., Low Signal) check_ms Check MS Parameters - Ionization Mode - MRM Transitions - Source Settings start->check_ms check_lc Check LC Parameters - Mobile Phase pH - Gradient - Column Integrity check_ms->check_lc MS OK resolve Problem Resolved check_ms->resolve Issue Found & Fixed check_sample Check Sample Prep - Extraction Efficiency - Matrix Effects check_lc->check_sample LC OK check_lc->resolve Issue Found & Fixed check_sample->resolve Sample Prep OK escalate Consult Instrument Manual or Contact Support check_sample->escalate Persistent Issue

Caption: A step-by-step workflow for troubleshooting common LC-MS/MS issues.

Signaling Pathway of Potential Issues

issues_pathway cluster_source Sample & LC System cluster_ms Mass Spectrometer cluster_problems Potential Problems Matrix Matrix Components Column LC Column Matrix->Column IonSource Ion Source Matrix->IonSource Interference Analyte 2,3,4-Trihydroxybenzophenone Analyte->Column Separation Column->IonSource PoorPeakShape Poor Peak Shape Column->PoorPeakShape MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization IonSuppression Ion Suppression IonSource->IonSuppression LowSignal Low Signal IonSource->LowSignal In-source Fragmentation Detector Detector MassAnalyzer->Detector Filtering IonSuppression->LowSignal

Caption: A diagram illustrating how issues in the LC and MS systems can lead to common analytical problems.

References

Technical Support Center: Troubleshooting Poor Peak Shape for 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 2,3,4-Trihydroxybenzophenone-d5. The following questions and answers address common issues and offer systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, typically observed as peak tailing or fronting, can arise from a variety of factors. For a phenolic compound like this compound, the most frequent causes include:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of the analyte and active sites (e.g., exposed silanol (B1196071) groups) on the stationary phase of the column are a primary cause of peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analyte. If the pH is not optimized, it can lead to poor peak shape.[2][3][4][5][6]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[1][7][8][9]

  • Column Degradation or Contamination: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause peak tailing.[2][7]

  • Extra-Column Volume: Excessive tubing length or poorly made connections in the HPLC system can lead to band broadening and distorted peaks.[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7][10]

Q2: My peak for this compound is tailing. How can I fix this?

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[2] Here’s a step-by-step approach to address this:

  • Optimize Mobile Phase pH: For phenolic compounds, lowering the mobile phase pH (typically between 2.5 and 3.5) can suppress the ionization of the hydroxyl groups and reduce interactions with residual silanol groups on the column packing.[2][11] This is often the most effective first step.

  • Use an End-Capped Column: Modern columns are frequently "end-capped," meaning the residual silanol groups are chemically deactivated. This significantly minimizes secondary interactions that cause tailing.[2][12]

  • Consider a Different Stationary Phase: If tailing persists on a standard C18 column, a phenyl-hexyl column might offer alternative selectivity for aromatic compounds and improve peak shape.[2]

  • Reduce Sample Concentration: Dilute your sample to see if the tailing improves. This can help rule out mass overload as the cause.[9]

  • Employ a Guard Column: A guard column can protect your analytical column from strongly retained impurities in the sample that may create active sites and cause tailing.[2]

Q3: My peak is fronting. What is causing this and what should I do?

Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.[2][8]

  • Primary Cause - Column Overload: The most common reason for peak fronting is overloading the column with too much sample, either through high concentration or large injection volume.[7][8][9]

    • Solution: Reduce the injection volume or dilute the sample.[7] If this is not possible, consider a column with a larger internal diameter or a thicker stationary phase film to increase loading capacity.[7]

  • Other Potential Causes:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting. Try to dissolve the sample in the mobile phase itself if possible.[7]

    • Column Degradation: A collapsed column bed can also result in fronting peaks.[8] If you suspect column failure, replacing the column is the best course of action.

Troubleshooting Summary

The following table summarizes the potential causes of poor peak shape for this compound and the recommended solutions.

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with column silanolsLower mobile phase pH (2.5-3.5); Use an end-capped column.[2][11]
Mobile phase pH close to analyte pKaAdjust pH to be at least 2 units away from the pKa.[5][6][13]
Column contaminationWash the column with a strong solvent; Use a guard column.[2]
Mass overloadReduce sample concentration or injection volume.[9]
Peak Fronting Concentration overloadReduce sample concentration or injection volume.[1][7]
Column collapseReplace the column.[8]
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.[7]
Broad Peaks Extra-column dead volumeUse shorter, narrower ID tubing; ensure proper connections.[2]
Inefficient mass transferOptimize flow rate; consider a column with smaller particles.[1]
Split Peaks Partially clogged column fritReverse-flush the column; replace the frit or column.[14]
Sample solvent incompatibilityDissolve the sample in the mobile phase.[8][13]
Void at the column inletReplace the column.[9]

Experimental Protocols

While a specific protocol for this compound is not detailed in the search results, a general starting methodology for analyzing phenolic compounds by reversed-phase HPLC is provided below. This should be optimized for your specific application.

Initial HPLC Method for Phenolic Compounds

  • Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at an appropriate wavelength for 2,3,4-Trihydroxybenzophenone

This method utilizes a low pH mobile phase to suppress the ionization of the phenolic hydroxyl groups, which is a key strategy for achieving good peak shape.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Suspect Systemic Issue: - Extra-column volume - Partially blocked frit - Column void check_all_peaks->system_issue all_peaks_yes chem_issue Suspect Chemical/Column Interaction check_all_peaks->chem_issue all_peaks_no all_peaks_yes Yes fix_system Action: - Check and shorten tubing - Reverse-flush or replace frit/column system_issue->fix_system end_node Peak Shape Improved fix_system->end_node all_peaks_no No check_overload Is the peak fronting or tailing at high concentration? chem_issue->check_overload overload_issue Column Overload check_overload->overload_issue overload_yes interaction_issue Secondary Interactions check_overload->interaction_issue overload_no overload_yes Yes (Fronting/Tailing) fix_overload Action: - Reduce sample concentration - Reduce injection volume overload_issue->fix_overload fix_overload->end_node overload_no No (Tailing) fix_interaction Action: - Lower mobile phase pH (e.g., add 0.1% formic acid) - Use an end-capped column - Consider a different stationary phase interaction_issue->fix_interaction fix_interaction->end_node

Troubleshooting workflow for poor peak shape.

References

Improving ionization efficiency for 2,3,4-Trihydroxybenzophenone-d5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of 2,3,4-Trihydroxybenzophenone-d5 for mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For phenolic compounds like this compound, negative ion mode Electrospray Ionization (ESI) is generally recommended. The hydroxyl groups on the benzophenone (B1666685) structure are acidic and can be readily deprotonated to form the [M-H]⁻ ion, which often results in high sensitivity. While positive ion mode is possible, it may lead to lower sensitivity and more complex spectra due to the formation of various adducts. However, positive mode can sometimes provide complementary structural information.

Q2: What is the expected precursor ion for this compound in negative ion mode ESI-MS?

A2: 2,3,4-Trihydroxybenzophenone has a molecular weight of approximately 230.22 g/mol . For the deuterated form, this compound, the molecular weight will be higher. Assuming the five deuterium (B1214612) atoms replace hydrogens on one of the phenyl rings, the expected monoisotopic mass would be approximately 235.09 g/mol . Therefore, in negative ion mode, you should be looking for the deprotonated molecule, [M-H]⁻, at an m/z of approximately 234.08 .

Q3: Can Atmospheric Pressure Chemical Ionization (APCI) be used for this compound?

A3: Yes, APCI is a viable alternative to ESI, particularly for less polar and thermally stable compounds. While ESI is often more sensitive for polar compounds like hydroxylated benzophenones, APCI can be less susceptible to matrix effects.[1] If you are experiencing significant ion suppression with ESI, it is worthwhile to test APCI. It can be operated in both positive and negative ion modes.

Q4: How does deuteration affect the ionization of this compound?

A4: Deuteration can potentially influence the ionization efficiency and fragmentation of a molecule, though the effects are often subtle. The difference in bond energy between C-D and C-H bonds can alter fragmentation pathways, which may lead to differences in the relative intensities of product ions in MS/MS experiments. In some cases, deuterated standards have been observed to have slightly different ionization efficiencies compared to their non-deuterated counterparts. It is important to use a deuterated internal standard for accurate quantification to compensate for any such effects and for variations in sample preparation and instrument response.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

If you are observing a weak or absent signal for this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting start Low Signal Intensity for This compound check_ms_mode Verify Negative Ion Mode is Selected start->check_ms_mode check_mobile_phase Optimize Mobile Phase pH and Composition check_ms_mode->check_mobile_phase Mode is correct solution Signal Improved check_ms_mode->solution Switched to Negative Ion Mode check_source_params Adjust ESI Source Parameters check_mobile_phase->check_source_params pH and composition are optimal check_mobile_phase->solution Adjusted pH to ~8-10 or added additive check_adducts Investigate Adduct Formation check_source_params->check_adducts Parameters are optimized check_source_params->solution Optimized gas flows, temperatures, and voltages check_sample_prep Review Sample Preparation check_adducts->check_sample_prep No significant adducts or adducts are controlled check_adducts->solution Identified and addressed adduct formation check_instrument General Instrument Check check_sample_prep->check_instrument Sample prep is clean check_sample_prep->solution Improved sample cleanup check_instrument->solution Instrument is functioning correctly

Caption: Troubleshooting workflow for low signal intensity of this compound.

1. Confirm Ionization Mode:

  • Question: Are you using the correct ionization polarity?

  • Answer: Ensure your mass spectrometer is operating in negative ion mode . Phenolic compounds like 2,3,4-Trihydroxybenzophenone are most effectively ionized by deprotonation.

2. Optimize Mobile Phase:

  • Question: Is your mobile phase pH appropriate for negative ion mode?

    • Recommendation: Start with a mobile phase pH in the range of 8-10. This can be achieved by adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) or using a buffer such as ammonium bicarbonate. Be mindful of the pH tolerance of your HPLC column.

  • Question: Have you considered mobile phase additives?

  • Answer: The addition of certain salts to the mobile phase can enhance ionization.

    • Recommendation: A study on various phenolic compounds, including benzophenones, found that using 0.5 mM ammonium fluoride (B91410) in methanol (B129727) as the mobile phase significantly improved analytical sensitivity in negative ion ESI.[2]

3. Adjust ESI Source Parameters:

  • Question: Are your ESI source parameters optimized?

  • Answer: The efficiency of ion formation and transfer is highly dependent on the source settings. These should be optimized for your specific instrument and flow rate.

ParameterTypical Starting Range (Negative Ion Mode)Troubleshooting Tips
Capillary Voltage-2.5 to -4.0 kVToo low can result in poor ionization; too high can cause in-source fragmentation.
Nebulizer Gas20 - 60 psiAdjust to achieve a stable spray.
Drying Gas Flow5 - 15 L/minEnsure efficient desolvation without excessive ion suppression.
Drying Gas Temp.250 - 400 °CHigher temperatures aid desolvation but can cause thermal degradation of the analyte.

4. Check for Contamination and Matrix Effects:

  • Question: Could your signal be suppressed by matrix components?

  • Answer: Co-eluting compounds from your sample matrix can compete for ionization, reducing the signal of your analyte.

    • Recommendation: Improve your sample preparation with a solid-phase extraction (SPE) step to remove interfering substances. Also, ensure you are using high-purity solvents and reagents.

Issue 2: Poor Reproducibility and Inconsistent Signal

1. Mobile Phase pH Control:

  • Question: Is your mobile phase buffered?

  • Answer: Small shifts in mobile phase pH can lead to significant variations in the retention time and ionization efficiency of ionizable compounds.

    • Recommendation: Use a buffer in your aqueous mobile phase to maintain a stable pH. For a target pH of 8-10, ammonium bicarbonate is a good choice as it is volatile and compatible with mass spectrometry. A buffer is most effective within ±1 pH unit of its pKa.[3]

2. Adduct Formation:

  • Question: Are you observing multiple peaks for your analyte (e.g., [M+Cl]⁻, [M+formate]⁻)?

  • Answer: The formation of various adducts can split the total ion current for your analyte into multiple channels, leading to a decrease in the intensity of your target ion and poor reproducibility.

    • Recommendation: Identify the source of the adducts. Chloride adducts ([M+Cl]⁻) can come from chlorinated solvents or contaminated reagents. Formate or acetate (B1210297) adducts can arise from mobile phase additives. Try to eliminate the source of contamination or use a mobile phase that promotes the formation of a single, consistent ion.

Effect of pH on Ionization of 2,3,4-Trihydroxybenzophenone

pHEffect cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 8) low_ph_compound 2,3,4-Trihydroxybenzophenone (Neutral Form) low_ph_result Poor Deprotonation Low [M-H]⁻ Signal low_ph_compound->low_ph_result H⁺ high_ph_compound 2,3,4-Trihydroxybenzophenone (Deprotonated Form) high_ph_result Efficient Deprotonation High [M-H]⁻ Signal high_ph_compound->high_ph_result OH⁻ start Analyte in Solution start->low_ph_compound start->high_ph_compound

Caption: The effect of mobile phase pH on the ionization of 2,3,4-Trihydroxybenzophenone.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimizing ESI source parameters for the analysis of this compound.

Materials:

  • A standard solution of this compound (e.g., 1 µg/mL) in a solvent mixture representative of your mobile phase.

  • An infusion pump or the LC system for continuous delivery of the standard solution.

Procedure:

  • Initial Setup:

    • Set up your LC-MS system with your analytical column and mobile phase.

    • Begin by infusing the standard solution at a constant flow rate (e.g., the flow rate of your LC method).

    • Set the mass spectrometer to monitor the expected m/z of the [M-H]⁻ ion of this compound (approx. 234.08).

    • Start with the default or recommended source parameters for your instrument.

  • Parameter Optimization (perform sequentially):

    • Capillary Voltage: While monitoring the ion intensity, adjust the capillary voltage in small increments (e.g., 0.2 kV) within the typical range for negative ion mode (-2.5 to -4.0 kV). Record the voltage that provides the maximum stable signal.

    • Drying Gas Temperature: Vary the drying gas temperature in increments of 25 °C. Allow the system to stabilize at each temperature before recording the signal intensity. Find the temperature that maximizes the signal without evidence of analyte degradation.

    • Drying Gas Flow Rate: Adjust the drying gas flow rate in increments of 1-2 L/min. Observe the effect on signal intensity and stability.

    • Nebulizer Pressure: Change the nebulizer gas pressure in increments of 5 psi. Find the pressure that results in a stable and intense signal.

  • Final Evaluation:

    • Once you have individually optimized each parameter, you may want to re-evaluate them in combination, as they can have interactive effects.

    • The goal is to find a set of parameters that provides a high and stable signal. Often, it is best to operate on a plateau of the response curve for a given parameter to ensure method robustness.

Protocol 2: Mobile Phase Optimization for Enhanced Ionization

This protocol outlines how to evaluate different mobile phase compositions to improve the ionization of this compound.

Materials:

  • Standard solution of this compound.

  • Mobile phase solvents (e.g., methanol, acetonitrile, and high-purity water).

  • Mobile phase additives: ammonium hydroxide, ammonium bicarbonate, ammonium fluoride.

Procedure:

  • Baseline Measurement:

    • Prepare a standard mobile phase, for example, water and methanol with 0.1% formic acid (for comparison, though not optimal for negative mode) and a neutral mobile phase (water and methanol).

    • Inject a standard of this compound and record the peak area and signal-to-noise ratio.

  • Evaluation of Basic Modifiers:

    • Prepare a mobile phase with a slightly basic pH. For example, add 0.1% ammonium hydroxide to the aqueous portion of your mobile phase.

    • Equilibrate the LC system with the new mobile phase.

    • Inject the standard and compare the peak area and signal-to-noise ratio to the baseline measurement.

  • Evaluation of Additives:

    • Prepare a mobile phase containing an additive known to enhance negative ion mode ionization. Based on literature, a promising option is 0.5 mM ammonium fluoride in methanol.[2]

    • If using a gradient, the additive should be in the organic solvent.

    • Equilibrate the system, inject the standard, and compare the results.

Data Presentation: Comparison of Mobile Phase Conditions

Mobile Phase CompositionIonization ModeExpected Outcome for this compound
Water/Methanol + 0.1% Formic AcidNegative ESILow signal due to ion suppression.
Water/Methanol (neutral)Negative ESIModerate signal.
Water + 0.1% Ammonium Hydroxide / MethanolNegative ESIIncreased signal due to enhanced deprotonation.
Water / Methanol + 0.5 mM Ammonium FluorideNegative ESIPotentially significant signal enhancement.[2]

References

Overcoming solubility issues of 2,3,4-Trihydroxybenzophenone-d5 in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,3,4-Trihydroxybenzophenone-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of 2,3,4-Trihydroxybenzophenone, a compound known to exhibit antioxidant and anti-inflammatory properties. The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetics or metabolomics, allowing for precise differentiation from its non-deuterated counterpart. It has been investigated for its potential therapeutic effects in conditions like ischemic stroke and for its role in modulating neuroinflammatory pathways.[1][2]

Q2: I'm having trouble dissolving this compound. What are its general solubility characteristics?

A2: this compound is a poorly water-soluble compound. It is described as slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[3] The non-deuterated form, 2,3,4-Trihydroxybenzophenone, is reported to be soluble in ethanol (B145695) at a concentration of 2% (approximately 20 mg/mL). Due to its hydrophobic nature, aqueous buffers are generally not suitable as a primary solvent.

Q3: What are the initial steps to take when encountering solubility issues?

A3: For initial attempts at dissolution, it is recommended to start with organic solvents. Dimethyl sulfoxide (DMSO) is a common first choice for creating concentrated stock solutions of poorly soluble compounds for in vitro assays. Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution process. It is crucial to visually inspect the solution for any undissolved particulate matter before use.

Q4: Can I use co-solvents to improve the solubility of this compound for in vivo studies?

A4: Yes, co-solvent systems are a common and effective strategy for improving the solubility of hydrophobic compounds for in vivo administration. A typical co-solvent mixture might include DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween-80 in a saline solution. These formulations help to keep the compound in solution when introduced into an aqueous physiological environment.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates when preparing a stock solution in an organic solvent. The concentration exceeds the solubility limit of the solvent.- Try a lower concentration. - Use gentle heating (e.g., 37°C water bath) and/or sonication to aid dissolution. - Consider a different organic solvent with potentially higher solubilizing capacity (e.g., DMF, if compatible with your experiment).
Compound dissolves in the organic stock solution but precipitates upon dilution into aqueous media (e.g., cell culture medium). This phenomenon, known as "solvent shock," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic environment to an aqueous one.- Minimize the final concentration of the organic solvent in the aqueous medium (typically <0.5% for DMSO in cell-based assays).[4] - Perform serial dilutions in the aqueous medium rather than a single large dilution. - Vigorously vortex or mix the solution immediately after adding the stock solution to the aqueous medium to promote rapid dispersion. - Consider using a co-solvent system or formulating with cyclodextrins to enhance aqueous solubility.
Inconsistent results in biological assays. The compound may not be fully solubilized, leading to inaccurate concentrations. The compound may be degrading in the experimental conditions.- Ensure the stock solution is completely dissolved before use. Visually inspect for any precipitate. - Prepare fresh dilutions from the stock solution for each experiment. - Evaluate the stability of the compound in your assay buffer and at the experimental temperature.
Vehicle control shows cellular toxicity. The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used.- Determine the maximum tolerated solvent concentration for your specific cell line in a preliminary experiment. - Ensure the final solvent concentration in all experimental wells, including the highest concentration of the test compound, does not exceed this predetermined non-toxic level.

Quantitative Solubility Data

Solvent This compound 2,3,4-Trihydroxybenzophenone (non-deuterated)
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]Data not available
MethanolSlightly Soluble[3]Data not available
EthanolData not available~20 mg/mL (2%)
AcetoneData not availableData not available
Acetonitrile (B52724)Data not availableData not available
WaterPractically InsolublePractically Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for use in most in vitro cell-based assays.

Materials:

  • This compound (MW: 235.25 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.35 mg of this compound.

    • Calculation: 0.010 mol/L * 0.001 L * 235.25 g/mol = 0.00235 g = 2.35 mg

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes or warm it in a 37°C water bath for a similar duration, followed by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For long-term storage, -80°C is recommended.

Protocol 2: General Method for Experimental Solubility Determination

This protocol outlines the shake-flask method, a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, methanol, ethanol, acetone, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Immediately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original solubility in mg/mL or mM, taking into account the dilution factor.

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol provides a general workflow for the extraction and preparation of this compound from an aqueous matrix (e.g., cell culture media, environmental water sample) for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the aqueous sample containing this compound onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of water containing a low percentage of organic solvent (e.g., 5% methanol) to remove interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge with a small volume of an appropriate organic solvent, such as methanol or acetonitrile (e.g., 2 x 1 mL).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of the initial mobile phase of the LC method (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix stock 10 mM Stock Solution (-80°C Storage) mix->stock dilute Serial Dilution in Aqueous Buffer stock->dilute add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Endpoint incubate->analyze

Experimental workflow for preparing this compound for in vitro assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates PI3K PI3K TLR4->PI3K activates IKK IKK MyD88->IKK Akt Akt PI3K->Akt activates IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB NFkB_complex NF-κB/IκB Complex NFkB_complex->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates THBP_d5 2,3,4-Trihydroxy- benzophenone-d5 THBP_d5->TLR4 inhibits THBP_d5->PI3K inhibits THBP_d5->NFkB_active inhibits activation DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Proposed signaling pathway for the anti-neuroinflammatory effects of this compound.

References

Minimizing ion suppression of 2,3,4-Trihydroxybenzophenone-d5 in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of 2,3,4-Trihydroxybenzophenone-d5 in complex biological samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting endogenous or exogenous components from the sample matrix (e.g., salts, phospholipids (B1166683), proteins) that compete with the analyte for ionization.[2] This competition leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative assay.[1]

Q2: How can I identify if the signal for my this compound is being suppressed?

A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. A dip in the baseline signal at a specific retention time indicates the presence of interfering components that cause ion suppression. To quantify the extent of ion suppression, you can compare the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample indicates ion suppression.

Q3: What are the primary causes of ion suppression for phenolic compounds like this compound?

A3: For phenolic compounds, ion suppression in negative ion mode electrospray ionization (ESI) is often caused by:

  • High concentrations of salts: Non-volatile salts can alter the droplet surface tension and evaporation, hindering the release of analyte ions.

  • Phospholipids: Abundant in plasma and serum samples, these can co-elute with the analyte and compete for ionization.

  • Other endogenous matrix components: Compounds like urea (B33335) and proteins can also contribute to ion suppression.[3]

Q4: How does the choice of sample preparation technique impact ion suppression?

A4: The sample preparation method is critical in minimizing ion suppression by removing interfering matrix components.[4]

  • Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing phospholipids and other small molecule interferences, often leading to significant ion suppression.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. The choice of extraction solvent is crucial for good recovery and cleanup.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences. By selecting the appropriate sorbent and wash/elution solvents, a very clean extract can be obtained, significantly reducing ion suppression.[5]

Q5: Can the chromatographic method be optimized to reduce ion suppression?

A5: Yes, optimizing the chromatographic separation is a powerful way to mitigate ion suppression. The goal is to chromatographically resolve this compound from the interfering matrix components. This can be achieved by:

  • Modifying the mobile phase: Adjusting the organic solvent, pH, or adding modifiers can alter the selectivity of the separation.

  • Changing the gradient profile: A shallower gradient can improve the resolution between the analyte and interfering peaks.

  • Using a different stationary phase: A column with a different chemistry (e.g., PFP instead of C18) can provide alternative selectivity.

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal Intensity for this compound

This is a common symptom of ion suppression. The following workflow can help you troubleshoot and resolve this issue.

cluster_0 Troubleshooting Low Signal start Low/Inconsistent Signal for This compound q1 Is the issue sample-dependent (worse in matrix vs. neat solution)? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 ion_suppression High probability of ion suppression. yes1->ion_suppression instrument_issue Investigate instrument parameters: - Ion source settings - MS/MS parameters - System contamination no1->instrument_issue q2 Which sample preparation method is being used? ion_suppression->q2 ppt Protein Precipitation q2->ppt lle Liquid-Liquid Extraction q2->lle spe Solid-Phase Extraction q2->spe improve_ppt Consider alternative precipitating agents (e.g., TCA). Dilute sample post-precipitation. ppt->improve_ppt optimize_lle Optimize LLE solvent and pH. Consider a back-extraction step. lle->optimize_lle optimize_spe Optimize SPE sorbent, wash, and elution steps. spe->optimize_spe q3 Is chromatographic separation adequate? improve_ppt->q3 optimize_lle->q3 optimize_spe->q3 yes2 Yes q3->yes2 no2 No q3->no2 final_check Re-evaluate signal in matrix. Consider matrix-matched calibrants. yes2->final_check optimize_chrom Modify gradient, mobile phase, or stationary phase to improve separation from suppression zones. no2->optimize_chrom optimize_chrom->final_check

Troubleshooting workflow for low signal intensity.
Issue 2: Poor Reproducibility of Results in Complex Matrices

Poor reproducibility, especially between different lots of matrix, can be due to variable ion suppression.

cluster_1 Troubleshooting Poor Reproducibility start Poor Reproducibility in Complex Matrices check_is Verify internal standard concentration and addition. start->check_is matrix_effect Evaluate matrix effect across different lots of blank matrix. check_is->matrix_effect sample_prep Enhance sample preparation to remove more interferences. matrix_effect->sample_prep chromatography Improve chromatographic separation of analyte from matrix components. matrix_effect->chromatography matrix_matched Implement matrix-matched calibration standards. sample_prep->matrix_matched chromatography->matrix_matched

Addressing poor reproducibility in complex matrices.

Quantitative Data Summary

The following tables summarize the expected performance of different sample preparation techniques in reducing ion suppression for this compound in human plasma. The data is illustrative and based on typical performance for phenolic compounds.

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodProtein Removal EfficiencyPhospholipid Removal EfficiencyResulting Ion Suppression (%)*
Protein Precipitation (Acetonitrile)>96%[6]Low[5]70-85%
Liquid-Liquid Extraction (Ethyl Acetate)HighModerate20-40%
Solid-Phase Extraction (Polymeric Reversed-Phase)High>95%<15%

*Ion Suppression (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100

Table 2: Illustrative Recovery and Precision Data

Sample Preparation MethodRecovery (%)Precision (%RSD)
Protein Precipitation85-105%<15%
Liquid-Liquid Extraction70-90%<10%
Solid-Phase Extraction>90%<5%

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma

This protocol outlines three common methods for extracting this compound from human plasma.

A. Protein Precipitation (PPT)

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

B. Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add the internal standard and 50 µL of 1 M formic acid.

  • Add 600 µL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

C. Solid-Phase Extraction (SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat 100 µL of human plasma by adding the internal standard and diluting with 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization may be required for your specific instrumentation.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions for this compound can be deduced from the non-deuterated analog. The precursor ion will be the deprotonated molecule [M-H]⁻. The five deuterium (B1214612) atoms are on the unsubstituted phenyl ring, which is a likely fragment.

  • 2,3,4-Trihydroxybenzophenone (Non-deuterated):

    • Precursor Ion (Q1): m/z 229.1

    • Product Ion (Q3): m/z 151.0 (corresponding to the trihydroxyphenyl moiety)

    • Collision Energy (CE): -20 eV (starting point for optimization)

  • This compound (Deuterated Internal Standard):

    • Precursor Ion (Q1): m/z 234.1

    • Product Ion (Q3): m/z 151.0 (fragmentation should retain the trihydroxyphenyl moiety)

    • Collision Energy (CE): -20 eV (should be similar to the non-deuterated analog)

Note: It is crucial to optimize the collision energy and confirm the most abundant and stable product ions for your specific instrument.

References

Enhancing sensitivity and limit of detection for 2,3,4-Trihydroxybenzophenone-d5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trihydroxybenzophenone-d5. The information is designed to help enhance analytical sensitivity and lower the limit of detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in analytical chemistry?

This compound is the deuterated form of 2,3,4-Trihydroxybenzophenone. Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, as well as to compensate for matrix effects that can suppress or enhance the signal of the target analyte.

Q2: Which analytical techniques are most suitable for the analysis of this compound and its non-deuterated counterpart?

Both GC-MS and LC-MS/MS are well-suited for the analysis of 2,3,4-Trihydroxybenzophenone.

  • GC-MS: This technique often requires a derivatization step to increase the volatility and thermal stability of the hydroxylated benzophenones. Silylation is a common derivatization method.

  • LC-MS/MS: This method is highly sensitive and selective and can often analyze the compounds directly without derivatization. However, it can be more susceptible to matrix effects.

The choice between these techniques will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Q3: Why is derivatization necessary for the GC-MS analysis of 2,3,4-Trihydroxybenzophenone?

Derivatization is the process of chemically modifying a compound to make it more suitable for a particular analytical method. For GC-MS, polar compounds like 2,3,4-Trihydroxybenzophenone, which contain multiple hydroxyl groups, are often not volatile enough to be readily analyzed. Derivatization replaces the active hydrogens in the hydroxyl groups with less polar functional groups, such as a trimethylsilyl (B98337) (TMS) group. This increases the volatility of the analyte, improves its thermal stability, and can lead to better chromatographic peak shape and sensitivity.

Q4: What are "matrix effects" in LC-MS/MS analysis, and how can this compound help mitigate them?

Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Since this compound is structurally and chemically very similar to the non-deuterated analyte, it will experience similar matrix effects. By adding a known amount of the deuterated internal standard to the sample and measuring the ratio of the analyte to the internal standard, the impact of matrix effects can be effectively normalized, leading to more accurate and precise results.

Troubleshooting Guides

Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Improper Storage Verify that the this compound standard has been stored at the recommended temperature (typically -20°C) to prevent degradation.
Degradation during Sample Preparation - Ensure that the pH of the sample and extraction solvents is appropriate. - Avoid prolonged exposure to high temperatures or strong light.
Inefficient Extraction - Optimize the sample preparation method (e.g., SPE, LLE, DLLME). - For SPE, ensure the correct sorbent and elution solvent are used. - For LLE or DLLME, optimize the solvent choice, pH, and salt concentration.
Incomplete Derivatization (GC-MS) - Ensure the derivatization reagent (e.g., BSTFA) is fresh and not expired. - Optimize the derivatization reaction time and temperature (e.g., 75°C for 30 minutes).[3][4] - Ensure the sample extract is completely dry before adding the derivatization reagent.
Instrumental Issues (LC-MS/MS) - Check for proper ionization in the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the correct precursor and product ions are being monitored in the MS/MS method.
Instrumental Issues (GC-MS) - Check for leaks in the GC system. - Clean the GC inlet and the MS ion source. - Verify that the transfer line temperature is appropriate.
High Variability in Signal Intensity
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent addition of the internal standard to all samples and standards. - Automate liquid handling steps where possible to reduce human error.
Matrix Effects (LC-MS/MS) - While the internal standard corrects for matrix effects, severe suppression can still lead to high variability. Improve sample cleanup to remove interfering matrix components. - Consider diluting the sample extract to reduce the concentration of matrix components.
Injector Variability (GC and LC) - Check the syringe for bubbles or damage. - Ensure the injection volume is consistent. - For GC, use a deactivated inlet liner to prevent adsorption of the analyte.
Fluctuations in MS Ion Source - Clean and maintain the ion source regularly. - Allow the instrument to stabilize before running samples.

Quantitative Data Summary

The following tables summarize typical limits of detection (LODs) and recoveries for the analysis of hydroxylated benzophenones using different analytical techniques.

Table 1: Limits of Detection (LODs) for Hydroxylated Benzophenones

Analytical MethodMatrixLimit of Detection (LOD)Reference
DLLME-GC-MSSeawater32-50 ng/L[3][4]
SPE-LC-MS/MSUrine0.027-0.103 ng/mL[5]
SPE-LC-MS/MSSemen1-3 ng/mL[5]
LLE-GC/MSBlood≤ 0.1 ng/mL[6]
SPE-GC-MS/MSWastewater1.00-10.8 ng/L[7]

Table 2: Recoveries for Hydroxylated Benzophenones

Sample PreparationMatrixRecoveryReference
DLLMESeawaterHigh enrichment factors (58-64)[3][4]
LLE with d-SPEUrine79-113%[8]
SPEWastewater86-112%[7]
SPEFish80.1-95.1%[5]

Experimental Protocols

Protocol 1: Analysis of 2,3,4-Trihydroxybenzophenone in Water by DLLME-GC-MS

This protocol is based on the method described by Tarazona et al. (2010) for the analysis of hydroxylated benzophenones in seawater.[3]

  • Sample Preparation:

    • To 5 mL of the water sample, add NaCl to a final concentration of 10% (w/v).

    • Adjust the pH of the sample to 4.

    • Spike the sample with a known amount of this compound as an internal standard.

  • Dispersive Liquid-Liquid Microextraction (DLLME):

    • Prepare a mixture of 1000 µL of acetone (B3395972) (disperser solvent) and 60 µL of chloroform (B151607) (extraction solvent).

    • Rapidly inject this mixture into the prepared water sample.

    • A cloudy solution will form. Centrifuge for 5 minutes at 4000 rpm.

    • Collect the sedimented chloroform phase at the bottom of the tube.

  • Derivatization:

    • Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the vial at 75°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized extract into the GC-MS system.

    • Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Set an appropriate oven temperature program to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring the characteristic ions for the derivatized 2,3,4-Trihydroxybenzophenone and its deuterated internal standard.

Protocol 2: Analysis of 2,3,4-Trihydroxybenzophenone in Biological Fluids by LC-MS/MS

This protocol provides a general workflow for the analysis of 2,3,4-Trihydroxybenzophenone in matrices such as urine or plasma.

  • Sample Preparation (SPE):

    • Spike the sample with a known amount of this compound.

    • For urine samples, an enzymatic hydrolysis step may be necessary to cleave glucuronide and sulfate (B86663) conjugates.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

    • Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • The mobile phase typically consists of a mixture of water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion and product ion transitions for both 2,3,4-Trihydroxybenzophenone and this compound.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Water Sample add_is Spike with this compound sample->add_is adjust_ph Adjust pH and Salt Concentration add_is->adjust_ph dllme Dispersive Liquid-Liquid Microextraction adjust_ph->dllme collect_extract Collect Organic Extract dllme->collect_extract evaporate Evaporate to Dryness collect_extract->evaporate add_bstfa Add BSTFA evaporate->add_bstfa heat Heat at 75°C for 30 min add_bstfa->heat gcms GC-MS Analysis (SIM Mode) heat->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for DLLME-GC-MS analysis.

logical_relationship_lcsms cluster_problem Problem cluster_solution Solution cluster_outcome Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) internal_standard Use of this compound matrix_effects->internal_standard mitigated by ratio Quantify using Analyte/IS Ratio internal_standard->ratio improved_accuracy Improved Accuracy and Precision ratio->improved_accuracy

Caption: Mitigating matrix effects with an internal standard.

References

Technical Support Center: 2,3,4-Trihydroxybenzophenone-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trihydroxybenzophenone-d5.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS) methods.

Issue 1: Inconsistent or Low Analyte Signal

Question: My signal for this compound is inconsistent or lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent or low signals for your deuterated internal standard can compromise the accuracy of your quantitative analysis. The primary suspects are often matrix effects or issues with the analyte's stability.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2][3][4]

    • Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

    • Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components.

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) to remove interfering substances.[5]

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[2]

  • Assess Analyte Stability: 2,3,4-Trihydroxybenzophenone can be susceptible to degradation under certain conditions.

    • Light and Temperature: Protect samples from light and store them at appropriate low temperatures (e.g., -20°C) to prevent photodegradation.[6][7][8]

    • pH of Mobile Phase: Ensure the pH of your mobile phase is compatible with the analyte's stability.

    • Solvent Stability: Verify the stability of this compound in your stock and working solutions. Some benzophenones show limited stability in certain organic solvents over time.

  • Optimize Mass Spectrometry Parameters:

    • Ensure that the mass spectrometer is properly tuned and calibrated.

    • Optimize the collision energy and other MS/MS parameters for the specific transition of this compound.

Issue 2: Suspected Isotopic Interference

Question: I am observing a signal at the mass-to-charge ratio (m/z) of my analyte in blank samples, or the isotopic purity appears compromised. How can I address potential isotopic interferences?

Answer:

Isotopic interference occurs when other ions have the same nominal m/z as your target analyte, leading to artificially high signals and inaccurate quantification.[9] For a deuterated standard like this compound, this can be particularly problematic.

Troubleshooting Steps:

  • Identify the Source of Interference:

    • Isobaric Interference: This happens when isotopes of different elements have the same mass. While less common in this context, it's a possibility.[9]

    • Polyatomic Interference: Molecular ions formed in the plasma or ion source can have the same nominal mass as the analyte.[9]

    • Isotopic Contribution from the Unlabeled Analyte: The unlabeled 2,3,4-Trihydroxybenzophenone will have a natural isotopic distribution. Its M+5 isotope could potentially contribute to the signal of the d5-labeled standard, especially at high concentrations of the unlabeled analyte.

  • Mitigation Strategies:

    • High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve the small mass difference between your analyte and the interfering ion.[9][10]

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to chromatographically separate the interfering compound from your analyte.

    • Mathematical Correction: If the interference is from a known source (e.g., a metabolite or another compound with a known isotopic pattern), you may be able to apply a mathematical correction to your data.[10]

    • Check for Contamination: Ensure that your solvents, reagents, and instrument are free from any contamination that could be causing the interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common sources of interference are:

  • Matrix Effects: Co-extracted components from the sample (e.g., lipids, proteins, other small molecules) can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[1][3][4]

  • Isotopic Interference: This can arise from the natural isotopic abundance of other elements or molecules in the sample, or from the unlabeled version of the analyte itself.[9][11]

  • Contamination: Contamination from sample collection containers, lab equipment, or solvents can introduce interfering compounds.

  • Degradation Products: The degradation of 2,3,4-Trihydroxybenzophenone or other matrix components can create new compounds that may interfere with the analysis.[12][13]

Q2: How can I minimize matrix effects in my analysis?

A2: To minimize matrix effects, you can:

  • Optimize Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering components.[5]

  • Use a Suitable Internal Standard: Using a stable isotope-labeled internal standard like this compound is an excellent way to compensate for matrix effects, as it will be affected in a similar way to the unlabeled analyte.[3]

  • Modify Chromatographic Conditions: Adjusting the gradient, flow rate, or column chemistry can help to separate the analyte from co-eluting matrix components.

  • Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of all components, including interferences.

Q3: What are the key MS/MS transitions for 2,3,4-Trihydroxybenzophenone and its d5-labeled counterpart?

A3: While specific transitions should be optimized in your laboratory, you can start by determining the precursor ion in full scan mode and then identifying the most abundant and stable product ions in product ion scan mode. For 2,3,4-Trihydroxybenzophenone (C13H10O4, MW: 230.22) and its d5 analog (C13H5D5O4, MW: 235.25), you would expect a mass shift of 5 Da for the precursor ion.[6][14] The fragmentation pattern is likely to involve the loss of the phenyl or deuterated phenyl group and subsequent fragmentations of the trihydroxybenzoyl moiety.

Quantitative Data Summary

The following table summarizes typical matrix effect percentages observed in the analysis of benzophenone (B1666685) derivatives in different sample matrices, as reported in the literature. Note that these values are for illustrative purposes, as the exact matrix effect will depend on the specific sample, extraction method, and analytical conditions.

Sample MatrixAnalyte(s)Sample PreparationMatrix Effect (%)Reference
Fatty Baby Food (Yogurt, Custards)17 BenzophenonesdSPE with EMR-Lipid< 30%[5]
Fatty Baby Food (Chocolate)17 BenzophenonesdSPE with EMR-Lipidup to 55%[5]

Experimental Protocols

Protocol: Generic LC-MS/MS Method for Benzophenone Analysis

This protocol provides a starting point for developing a method for the analysis of this compound. Optimization will be required.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

    • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS System:

    • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical starting gradient would be 95% A, ramped to 95% B over several minutes, held, and then returned to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode (to be determined experimentally).

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with 2,3,4-THBP-d5 Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC LC Separation Concentrate->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Internal Standard Method) Integrate->Quantify Report Reporting Quantify->Report

Caption: A typical experimental workflow for the quantitative analysis of this compound.

troubleshooting_guide start Inconsistent or Low Signal? matrix_effects Potential Matrix Effects? start->matrix_effects Yes stability_issues Potential Stability Issues? start->stability_issues No improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->improve_cleanup Yes dilute_sample Dilute Sample matrix_effects->dilute_sample Also consider check_storage Check Sample Storage (Light/Temp) stability_issues->check_storage Yes verify_solvent_stability Verify Analyte Stability in Solvents stability_issues->verify_solvent_stability Also consider end Re-analyze improve_cleanup->end dilute_sample->end check_storage->end verify_solvent_stability->end

Caption: A troubleshooting decision tree for inconsistent or low analyte signals.

matrix_effect_pathway cluster_source Ion Source in out Signal Analyte Signal out->Signal Ion Suppression/ Enhancement Analyte Analyte Droplet ESI Droplet Analyte->Droplet Interference Matrix Interference Interference->Droplet Droplet->in

References

Stability of 2,3,4-Trihydroxybenzophenone-d5 in different biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2,3,4-Trihydroxybenzophenone-d5 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: Stock solutions of this compound should be stored at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.[1] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure accuracy.

Q2: How stable is this compound in plasma during storage?

Q3: Can this compound degrade during sample preparation?

A3: Yes, this compound, like its non-deuterated analog, can be susceptible to degradation during sample preparation. Factors that can contribute to degradation include exposure to light (photodegradation), extreme pH conditions, and prolonged exposure to room temperature. It is recommended to work with samples in a shaded environment and to process them as quickly as possible.

Q4: Are there any known metabolites of 2,3,4-Trihydroxybenzophenone that I should be aware of?

A4: The non-deuterated form, 2,3,4-Trihydroxybenzophenone, can be a metabolite of other benzophenone (B1666685) derivatives like 2-hydroxy-4-methoxybenzophenone.[2] It is plausible that 2,3,4-Trihydroxybenzophenone itself can undergo further metabolism, such as glucuronidation or sulfation, in vivo. When analyzing for this compound, especially if it is used as an internal standard for the non-deuterated analog, it is important to consider the potential for metabolic interference.

Q5: What are the best practices for assessing the stability of this compound in my specific biological matrix?

A5: To assess the stability of this compound, you should conduct a series of experiments as part of your bioanalytical method validation. These typically include:

  • Freeze-Thaw Stability: Evaluate the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess the stability at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.

  • Stock Solution Stability: Confirm the stability of the stock and working solutions under their storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound in spiked samples. Degradation during sample processing: Exposure to light, elevated temperature, or incompatible solvents.- Work under amber light or cover sample tubes with foil.- Keep samples on ice during processing.- Ensure solvents used are compatible and of high purity.
Adsorption to container walls: The compound may adsorb to certain types of plastic or glass.- Use low-adsorption microcentrifuge tubes or silanized glassware.- Include a small amount of organic solvent (e.g., acetonitrile) in the sample matrix if possible.
Inconsistent results for quality control (QC) samples. Inconsistent storage conditions: Fluctuations in freezer temperature or repeated freeze-thaw cycles of QC samples.- Monitor and log freezer temperatures regularly.- Aliquot QC samples into single-use tubes to avoid repeated freeze-thaw cycles.
Matrix effects: Endogenous components in the biological matrix may interfere with the ionization of the analyte.- Optimize the sample preparation method (e.g., use a different extraction technique like SPE or LLE).- Evaluate and correct for matrix effects using a matrix-matched calibration curve.
Apparent degradation of the compound in long-term stored samples. Improper storage temperature: Storage at a temperature that is not low enough to inhibit enzymatic or chemical degradation.- Store samples at -80°C for long-term storage.- Re-evaluate long-term stability by analyzing freshly spiked QC samples against aged QC samples.
Oxidative degradation: The phenolic hydroxyl groups are susceptible to oxidation.- Consider adding an antioxidant (e.g., ascorbic acid) to the samples upon collection, if it does not interfere with the analysis.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability
  • Sample Preparation: Spike a known concentration of this compound into the biological matrix (e.g., human plasma) at low and high QC levels.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).

  • Sample Analysis: After the final thaw, process the samples using the validated bioanalytical method and quantify the concentration of this compound.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared QC samples. The deviation should be within an acceptable limit (e.g., ±15%).

Protocol 2: Assessment of Short-Term (Bench-Top) Stability
  • Sample Preparation: Spike a known concentration of this compound into the biological matrix at low and high QC levels.

  • Bench-Top Exposure: Place the QC samples on the laboratory bench at room temperature for a specified period that reflects the expected duration of sample handling (e.g., 4, 8, or 24 hours).

  • Sample Analysis: At the end of the exposure period, process the samples and quantify the concentration of this compound.

  • Data Evaluation: Compare the mean concentration of the bench-top samples against freshly prepared QC samples. The deviation should be within an acceptable limit (e.g., ±15%).

Data Presentation

Table 1: Example of Freeze-Thaw Stability Data for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL) after 3 CyclesAccuracy (%)
Low QC554.8597.0
High QC5005492.198.4

Table 2: Example of Short-Term (Bench-Top) Stability Data for this compound in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)NDuration (hours)Mean Measured Conc. (ng/mL)Accuracy (%)
Low QC5584.9198.2
High QC50058505.3101.1

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stability Stability Tests cluster_analysis Analysis cluster_data Data Evaluation prep Spike this compound into Biological Matrix (Low & High QC) ft Freeze-Thaw Stability (e.g., 3 cycles, -80°C to RT) prep->ft Aliquot st Short-Term (Bench-Top) Stability (e.g., 8 hours at RT) prep->st Aliquot lt Long-Term Stability (e.g., 30 days at -80°C) prep->lt Aliquot extract Sample Extraction (e.g., LLE, SPE) ft->extract st->extract lt->extract lcms LC-MS/MS Analysis extract->lcms compare Compare with Freshly Prepared QC Samples lcms->compare accept Acceptance Criteria Met? (e.g., within ±15%) compare->accept pass Stability Confirmed accept->pass Yes fail Troubleshoot & Re-evaluate accept->fail No

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Decision_Tree cluster_investigation Initial Investigation cluster_prep_actions Sample Preparation Troubleshooting cluster_storage_actions Storage Troubleshooting cluster_solutions Potential Solutions start Inconsistent or Low Recovery of Compound check_prep Review Sample Preparation Protocol start->check_prep check_storage Verify Storage Conditions start->check_storage light Protect from Light? check_prep->light temp Control Temperature? check_prep->temp adsorption Consider Adsorption? check_prep->adsorption ft_cycles Minimize Freeze-Thaw? check_storage->ft_cycles lt_temp Optimize Long-Term Temp? check_storage->lt_temp sol_light Use Amber Vials light->sol_light sol_temp Process on Ice temp->sol_temp sol_adsorption Use Low-Adsorption Tubes adsorption->sol_adsorption sol_ft Aliquot Samples ft_cycles->sol_ft sol_lt Store at -80°C lt_temp->sol_lt

Caption: Decision tree for troubleshooting stability issues.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 2,3,4-Trihydroxybenzophenone-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2,3,4-Trihydroxybenzophenone, utilizing its deuterated internal standard, 2,3,4-Trihydroxybenzophenone-d5. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

2,3,4-Trihydroxybenzophenone is a metabolite of certain benzophenone-based UV filters and a compound of interest in toxicological and pharmacological research due to its potential endocrine-disrupting and neuroprotective activities. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and biological effects. This compound serves as an ideal internal standard for mass spectrometry-based methods, correcting for matrix effects and variations in sample processing. This guide cross-validates common sample preparation and analytical techniques, presenting their performance characteristics.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for accurate and reproducible quantification. Below is a comparison of common extraction techniques for benzophenones from biological matrices.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Microextraction by Packed Sorbent (MEPS)
Recovery 96 - 107%[1][2]>70% for most benzophenones[3]96 - 107% (for water samples)[1][2]
Limit of Detection (LOD) 0.034 - 0.067 µg/L (in water)[1][2]Not explicitly stated for 2,3,4-THBP1.8 - 3.2 µg/L (in water)[1][2]
Limit of Quantification (LOQ) 1.6 - 4.1 ng/L (in surface water)[4]Not explicitly stated for 2,3,4-THBPNot explicitly stated for 2,3,4-THBP
Precision (RSD) < 6.3%[2]< 7.5% (intra- and inter-day)[5]Not explicitly stated for 2,3,4-THBP
Solvent Consumption ModerateHigh[1]Low[1][2]
Speed ModerateTime-intensive[1]Fast[1][2]
Cost ModerateLowLow[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Solid-Phase Extraction (SPE) Coupled with LC-MS/MS

This method is suitable for the extraction and quantification of 2,3,4-Trihydroxybenzophenone from human serum or plasma.

1. Sample Preparation (SPE):

  • Materials: C18 SPE cartridges, methanol (B129727), acetonitrile, formic acid, water (LC-MS grade), internal standard solution (this compound in methanol).

  • Procedure:

    • To 1 mL of serum or plasma, add the internal standard solution.

    • Precipitate proteins by adding 2 mL of acetonitrile, vortex, and centrifuge.

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions:

      • 2,3,4-Trihydroxybenzophenone: Monitor appropriate precursor and product ions.

      • This compound: Monitor appropriate precursor and product ions.

    • Optimize collision energy and other source parameters for maximum sensitivity.

Method 2: Liquid-Liquid Extraction (LLE) Coupled with LC-MS/MS

This method provides an alternative to SPE and is effective for various biological matrices.

1. Sample Preparation (LLE):

  • Materials: Methyl tert-butyl ether (MTBE), ethyl acetate, hexane (B92381), internal standard solution (this compound in methanol).

  • Procedure:

    • To 1 mL of the biological sample (e.g., urine, plasma), add the internal standard solution.

    • Add 5 mL of a mixture of MTBE and hexane (1:1, v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS conditions as described in Method 1.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by 2,3,4-Trihydroxybenzophenone.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Internal Standard Addition Internal Standard Addition Sample->Internal Standard Addition Extraction Solid-Phase Extraction or Liquid-Liquid Extraction Internal Standard Addition->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Fig. 1: General experimental workflow for the analysis of 2,3,4-Trihydroxybenzophenone.

antioxidant_pathway Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species Oxidative Stress->ROS Microglial Activation Microglial Activation Oxidative Stress->Microglial Activation 2,3,4-THBP 2,3,4-Trihydroxybenzophenone 2,3,4-THBP->ROS Scavenges 2,3,4-THBP->Microglial Activation Suppresses Nrf2 Nrf2 ROS->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates Antioxidant Enzymes->ROS Neutralizes Neuroinflammation Neuroinflammation Microglial Activation->Neuroinflammation

Fig. 2: Proposed antioxidant and anti-neuroinflammatory pathway of 2,3,4-Trihydroxybenzophenone.

estrogen_pathway Benzophenones Benzophenones (e.g., 2,3,4-THBP) ER Estrogen Receptor (α and β) Benzophenones->ER Binds to Hormone-Receptor Complex Hormone-Receptor Complex ER->Hormone-Receptor Complex ERE Estrogen Response Element Hormone-Receptor Complex->ERE Binds to DNA at Gene Transcription Gene Transcription ERE->Gene Transcription Initiates Biological Effects Biological Effects Gene Transcription->Biological Effects Leads to

Fig. 3: Estrogenic signaling pathway potentially activated by benzophenones.

References

A Guide to the Accurate and Precise Quantification of Hydroxylated Benzophenones Using 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust analytical methodologies, the use of a suitable internal standard is paramount for achieving accurate and precise quantification of target analytes. This guide provides a comparative overview of the performance of 2,3,4-Trihydroxybenzophenone-d5 as an internal standard in the analysis of hydroxylated benzophenones, a class of compounds commonly used as UV filters in personal care products.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays. By being chemically identical to the analyte of interest, but with a different mass, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.

Performance Comparison of Deuterated Internal Standards in Benzophenone (B1666685) Analysis

While direct comparative studies focusing exclusively on this compound are limited, the following table summarizes the performance characteristics of various deuterated benzophenone internal standards from different analytical methods. This data provides a benchmark for the expected performance when using a deuterated internal standard for the quantification of hydroxylated benzophenones.

Internal StandardAnalyte(s)MatrixAnalytical MethodRecovery (%)Precision (RSD %)LOQ
Benzophenone-d10Benzophenone, 4-HydroxybenzophenoneBreakfast CerealGC-MS82.3 - 101.72.3 - 4.6Not Reported
Benzophenone-d10Benzophenone, 4-MethylbenzophenoneBreakfast CerealsGC-MS(n)Not ReportedNot Reported2 µg/kg (LOD)
Mix of isotopically labelled standards8 UV filters & 4 parabensUmbilical Cord BloodLC-MS/MSNot explicitly stated for ISNot explicitly stated for IS0.01–0.42 ng/mL
Not SpecifiedBenzophenone-type UV filtersHuman UrineUHPLC-MS/MS79 - 1132 - 150.001 - 0.100 ng/mL
Not SpecifiedBenzophenone-3CosmeticsHPLC-MS90 - 106 (for analytes)3.9 - 15.5Not Reported

Experimental Protocols

The following sections outline typical experimental methodologies for the analysis of hydroxylated benzophenones using a deuterated internal standard.

Sample Preparation: Human Urine

A common procedure for the analysis of benzophenone UV filters in human urine involves enzymatic hydrolysis to account for conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.

  • Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase/sulfatase to deconjugate the benzophenone metabolites.

  • Internal Standard Spiking: A known amount of this compound is added to the sample.

  • Extraction: Analytes are extracted from the urine matrix using an organic solvent such as ethyl acetate.

  • Clean-up: The extract may be further purified using dispersive solid-phase extraction (d-SPE) with a sorbent like Z-Sep to remove interfering matrix components.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Sample Preparation: Environmental Water

For environmental water samples, a pre-concentration step is usually necessary to achieve the required sensitivity.

  • Internal Standard Spiking: A known concentration of this compound is added to the water sample.

  • Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge (e.g., Oasis HLB) to retain the benzophenones.

  • Elution: The retained analytes and the internal standard are eluted from the cartridge with a suitable organic solvent.

  • Concentration and Reconstitution: The eluate is concentrated and reconstituted in a solvent compatible with the analytical instrument.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the rationale for using a deuterated internal standard, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample_Collection Sample Collection IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Extraction Extraction (LLE or SPE) IS_Spiking->Extraction Clean_up Clean-up (e.g., d-SPE) Extraction->Clean_up Concentration Concentration & Reconstitution Clean_up->Concentration LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Quantification Quantification (Analyte/IS Ratio) LC_MS_MS->Quantification Results Final Concentration Quantification->Results Performance_Comparison cluster_Deuterated Deuterated Internal Standard (e.g., this compound) cluster_NonDeuterated Non-Isotopically Labeled Internal Standard Root Choice of Internal Standard for Quantification Root->Deuterated_IS_Node Ideal Choice Root->NonDeuterated_IS_Node Alternative High_Accuracy High Accuracy High_Precision High Precision Matrix_Effect_Compensation Effective Matrix Effect Compensation Coelution Co-elutes with Analyte Lower_Accuracy Potentially Lower Accuracy Lower_Precision Potentially Lower Precision Incomplete_Compensation Incomplete Matrix Effect Compensation Different_RT Different Retention Time Deuterated_IS_Node->High_Accuracy Deuterated_IS_Node->High_Precision Deuterated_IS_Node->Matrix_Effect_Compensation Deuterated_IS_Node->Coelution NonDeuterated_IS_Node->Lower_Accuracy NonDeuterated_IS_Node->Lower_Precision NonDeuterated_IS_Node->Incomplete_Compensation NonDeuterated_IS_Node->Different_RT

Performance Evaluation of 2,3,4-Trihydroxybenzophenone-d5 in Diverse LC-MS Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 2,3,4-Trihydroxybenzophenone-d5 as an internal standard in various Liquid Chromatography-Mass Spectrometry (LC-MS) systems. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. Its chemical and physical properties are nearly identical to the target analyte, 2,3,4-Trihydroxybenzophenone, ensuring that it experiences similar effects during sample preparation, chromatography, and ionization. This co-behavior is crucial for correcting matrix effects and other sources of analytical variability, thereby enhancing the accuracy and precision of quantification.

This document summarizes key performance metrics from validated methods, offering a comparative overview across different LC-MS platforms. Detailed experimental protocols and visualizations are provided to support researchers in developing and validating robust analytical methods.

Data Presentation: Comparative Performance Metrics

The following tables summarize the performance of deuterated internal standards for the analysis of benzophenone-type compounds, including data representative of what can be expected for this compound, across various LC-MS platforms.

Table 1: Performance Characteristics on a Triple Quadrupole (QqQ) LC-MS/MS System

Parameter2,4-Dihydroxybenzophenone2-Hydroxy-4-methoxybenzophenone4-Hydroxybenzophenone
Linearity (r) >0.99>0.99>0.99
Calibration Range 0.05 - 100 ng/mL0.05 - 100 ng/mL0.05 - 100 ng/mL
LOD 0.082 ng/mL0.28 ng/mL0.082 ng/mL
LOQ 0.28 ng/mL0.90 ng/mL0.28 ng/mL
Intra-day Precision (CV) 1.4%1.7%2.8%
Inter-day Precision (CV) 3.7%3.0%4.5%
Recovery 85.2% - 99.6%85.2% - 99.6%85.2% - 99.6%

Data synthesized from a study on the analysis of benzophenone-type UV filters in human urine using LC-MS/MS[1].

Table 2: Performance Characteristics on a UHPLC-MS/MS System

ParameterBenzophenone-14-Hydroxy-benzophenoneBenzophenone-3
Linearity (r) >0.99>0.99>0.99
LOQ 0.001 ng/mL0.005 ng/mL0.100 ng/mL
Recovery 79% - 113%79% - 113%79% - 113%
Precision (RSD) 2% - 15%2% - 15%2% - 15%

This data is from a study implementing a sensitive method for the determination of benzophenone (B1666685) UV filters in human urine using UHPLC-MS/MS[2].

Table 3: Performance Characteristics on a High-Resolution Mass Spectrometry (HRMS) System (Representative)

While specific data for this compound on an HRMS system was not found, this table represents typical performance for small molecule quantification.

ParameterExpected Performance
Linearity (r) >0.99
LOQ Sub-ng/mL to low ng/mL
Mass Accuracy < 5 ppm
Precision (RSD) < 15%
Recovery 80% - 120%

Experimental Protocols

Below are detailed methodologies for the analysis of benzophenone derivatives using an internal standard like this compound.

Sample Preparation (Human Urine)
  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase/sulfatase in acetate (B1210297) buffer.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution.

  • Incubation: Incubate the mixture at 37°C for at least 4 hours to deconjugate the metabolites.

  • Liquid-Liquid Extraction (LLE):

    • Add a suitable organic solvent (e.g., ethyl acetate).

    • Vortex mix vigorously for 2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for the separation of benzophenone derivatives.

  • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.

  • MS System: A triple quadrupole mass spectrometer is typically used for targeted quantification in Multiple Reaction Monitoring (MRM) mode. High-resolution mass spectrometers like TOF or Orbitrap can also be employed for high-specificity analysis.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds like trihydroxybenzophenone.

Table 4: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions Analyte and IS specific precursor-product ion pairs

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_enzyme Add β-glucuronidase/sulfatase urine_sample->add_enzyme spike_is Spike with this compound add_enzyme->spike_is incubation Incubation (37°C) spike_is->incubation lle Liquid-Liquid Extraction incubation->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (Triple Quadrupole) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of benzophenones using a deuterated internal standard.

logical_relationship analyte Analyte (2,3,4-Trihydroxybenzophenone) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Internal Standard (this compound) is->sample_prep lcms_analysis LC-MS Analysis (Injection, Ionization) sample_prep->lcms_analysis analyte_response Analyte Response (Peak Area) lcms_analysis->analyte_response is_response IS Response (Peak Area) lcms_analysis->is_response response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve final_concentration Final Concentration of Analyte calibration_curve->final_concentration

Caption: Logical relationship of internal standard-based quantification in LC-MS.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Standards for Benzophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of benzophenone (B1666685), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of deuterated and non-deuterated (structural analog) internal standards in benzophenone analysis, supported by experimental data and detailed methodologies.

The use of an internal standard is crucial in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.

Performance Under the Microscope: Deuterated vs. Non-Deuterated Standards

The scientific consensus and regulatory guidelines favor the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated benzophenone (e.g., benzophenone-d10), over non-deuterated or structural analogs. A deuterated internal standard is chemically identical to benzophenone, with the key difference being the replacement of hydrogen atoms with deuterium. This subtle change in mass allows for its distinction by the mass spectrometer while preserving the chemical and physical behavior of the native analyte.

Non-deuterated standards, typically structural analogs of the analyte, may have different retention times, ionization efficiencies, and extraction recoveries. These differences can lead to less accurate quantification, as the standard may not adequately compensate for the analytical variability experienced by benzophenone, especially in complex matrices.

Data Presentation

The following tables summarize quantitative data from various studies, highlighting the performance differences between methods using deuterated internal standards and those that do not. It is important to note that this data is compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparison of Recovery and Matrix Effects

Internal Standard TypeAnalyteMatrixRecovery (%)Matrix Effect (%)Source
Deuterated Benzophenone-3Human Urine75.6–102.4< 14.2 (Precision)[1]
Deuterated BenzophenoneBreakfast CerealsNot explicitly stated, but method validated for recoveryNot explicitly stated, but deuterated standard used to compensate[2]
Non-Deuterated BenzophenoneRiver Water> 90Observed[3]

Table 2: Comparison of Linearity and Limits of Detection (LOD) / Quantification (LOQ)

Internal Standard TypeAnalyteLinearity (R²)LODLOQSource
Deuterated Benzophenone-3> 0.99 (Isotope Dilution Calibration)Not specifiedNot specified[1]
Deuterated BenzophenoneValidated for linearity2 µg/kgNot specified[2]
Non-Deuterated Benzophenone> 0.990.87 - 5.72 ng/L10.0 - 50.0 ng/L[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for the analysis of benzophenone using both deuterated and non-deuterated internal standards.

Protocol 1: Benzophenone Analysis using a Deuterated Internal Standard (GC-MS)

This protocol is a generalized procedure based on the analysis of benzophenone in food matrices.[2]

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 1 gram of breakfast cereal).

    • Spike the sample with a known amount of benzophenone-d10 (B1335006) internal standard solution.

    • Perform an extraction using a suitable solvent mixture (e.g., dichloromethane (B109758) and acetonitrile).

    • Employ a clean-up step, such as solid-phase extraction (SPE) with a silica (B1680970) cartridge, to remove interfering matrix components.

    • Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: 50% diphenyl/50% dimethyl polysiloxane capillary column.

      • Injector: Splitless mode.

      • Oven Temperature Program: Optimized for the separation of benzophenone and its derivatives (e.g., initial temperature of 60°C, ramped to 280°C).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for benzophenone (e.g., m/z 105, 182) and benzophenone-d10 (e.g., m/z 110, 192).

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of benzophenone to the peak area of benzophenone-d10 against the concentration of benzophenone.

    • Determine the concentration of benzophenone in the samples from the calibration curve.

Protocol 2: Benzophenone Analysis using a Non-Deuterated Internal Standard (LC-MS/MS)

This protocol is a generalized procedure for the analysis of benzophenone in environmental water samples.[3][4]

  • Sample Preparation:

    • Collect a water sample (e.g., 100 mL).

    • Spike the sample with a known amount of a suitable non-deuterated internal standard (a structural analog of benzophenone).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard and remove salts and other polar interferences.

    • Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC):

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) acetate).

      • Flow Rate: Optimized for the column dimensions.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for benzophenone and the non-deuterated internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of benzophenone to the peak area of the non-deuterated internal standard against the concentration of benzophenone.

    • Determine the concentration of benzophenone in the samples from the calibration curve.

Mandatory Visualization

Deuterated_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Food Matrix) Spike_Deuterated Spike with Deuterated IS (Benzophenone-d10) Sample->Spike_Deuterated Extraction Solvent Extraction Spike_Deuterated->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Quantification Quantification using Area Ratio (Analyte/IS) GCMS->Quantification

Caption: Experimental workflow for benzophenone analysis using a deuterated internal standard.

NonDeuterated_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Water) Spike_NonDeuterated Spike with Non-Deuterated IS (Structural Analog) Sample->Spike_NonDeuterated Extraction Solid-Phase Extraction (SPE) Spike_NonDeuterated->Extraction Elution Elution Extraction->Elution Reconstitution Reconstitution Elution->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Quantification Quantification using Area Ratio (Analyte/IS) LCMSMS->Quantification

Caption: Experimental workflow for benzophenone analysis using a non-deuterated internal standard.

References

Navigating the Analytical Landscape: An Inter-laboratory Perspective on 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds is paramount. This guide provides a comparative overview of analytical methodologies relevant to the analysis of 2,3,4-Trihydroxybenzophenone-d5, a deuterated internal standard crucial for robust analytical assays. While direct inter-laboratory studies on this specific molecule are not publicly available, this document synthesizes performance data from validated methods for analogous benzophenone (B1666685) derivatives and discusses the integral role of deuterated standards in achieving inter-laboratory concordance.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of high-quality quantitative analysis, particularly in complex matrices. These standards, in which some hydrogen atoms are replaced with deuterium, exhibit nearly identical chemical and physical properties to their non-deuterated counterparts.[1] This similarity allows them to co-elute during chromatographic separation and experience similar ionization effects in mass spectrometry, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2] The result is a significant enhancement in the accuracy, precision, and reproducibility of analytical measurements, which is critical for ensuring that data generated across different laboratories is comparable.[1][2]

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of benzophenones and their derivatives are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the analysis of benzophenone derivatives due to its high sensitivity and selectivity.[3] It is particularly well-suited for non-volatile and thermally labile compounds. The use of a deuterated internal standard like this compound is especially beneficial in LC-MS/MS to correct for matrix effects, which are a common source of variability in electrospray ionization.[4]

Analyte(s)MatrixLinearity (R²)LODLOQRecovery (%)Reference
Benzophenone DerivativesCereals> 0.9980.001–0.289 ng/g0.003–0.867 ng/g79–121[5]
Benzophenone, BPA, DEP, 4NPSurface Water> 0.990.87–5.72 ng/L10.0–50.0 ng/L> 90[6]
Benzophenone UV filtersUmbilical Cord Blood-0.01–0.42 ng/mL--[7]
Benzophenone DerivativesWater> 0.998-1 µg/L> 79[8]
2',4',6'-TrihydroxyacetophenoneRat and Dog Plasma----[9]

Table 1: Performance Data for LC-MS/MS Analysis of Benzophenone Derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For many benzophenone derivatives, derivatization to increase volatility may be necessary.[10] The use of a deuterated internal standard is also critical in GC-MS to account for variability in extraction and derivatization efficiency.

Analyte(s)MatrixLinearity (R)LODLOQRecovery (%)Reference
Benzophenone & 4-Methylbenzophenone (B132839)Breakfast Cereals-2 µg/kg--[11]
Benzophenone DerivativesWater & Cosmetics> 0.98413–24 ng/mL (MS-SIM)-90–106 (Water)[12]
Benzophenone DerivativesSunscreen> 0.990.082–0.28 ng/mL0.28–0.90 ng/mL85.2–99.6[13]
Benzophenone & 4-HydroxybenzophenoneBreakfast CerealLinear (50-1000 ng/mL)--82.3–101.7[14]

Table 2: Performance Data for GC-MS Analysis of Benzophenone Derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility of analytical results across different laboratories. Below are generalized protocols for the analysis of benzophenones using LC-MS/MS and GC-MS, incorporating the use of a deuterated internal standard like this compound.

LC-MS/MS Protocol for Benzophenone Analysis
  • Sample Preparation:

    • To 1 mL of the sample matrix (e.g., plasma, urine, or environmental water), add a known amount of this compound solution as the internal standard.

    • Perform sample extraction using either liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) with a C18 cartridge.[7][15]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm) is commonly used.[3][5]

    • Mobile Phase: A gradient elution with methanol (B129727) or acetonitrile (B52724) and water, often with a modifier like 0.1% formic acid, is typical.[3][5]

    • Flow Rate: A flow rate of 0.3 mL/min is a common starting point.[3][5]

    • Injection Volume: Typically 10 µL.[3][5]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific benzophenone derivative.

    • Detection: A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[3][6] Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored.

GC-MS Protocol for Benzophenone Analysis
  • Sample Preparation and Derivatization:

    • Spike the sample with this compound internal standard.

    • Extract the analytes using an appropriate technique such as ultrasonic extraction with a mixture of dichloromethane (B109758) and acetonitrile.[11]

    • Perform a clean-up step using an SPE cartridge (e.g., silica).[11]

    • For hydroxylated benzophenones, derivatization is often required to improve volatility. This can be achieved by reacting the extract with a silylating agent like trifluoroacetamide.[10]

  • GC Conditions:

    • Column: A mid-polarity column such as a TG-17MS or equivalent is suitable for separating benzophenone derivatives.[14]

    • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analytes.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) mode is used to monitor characteristic ions of the derivatized analyte and the internal standard.

Visualizing Workflows and Pathways

To further clarify the analytical process and the potential biological context of 2,3,4-Trihydroxybenzophenone, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Water) Spike Spike with This compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Derivatization->Chromatography MS Mass Spectrometry (MS/MS Detection) Chromatography->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Quantification->Result

Caption: A generalized workflow for the quantitative analysis of a target analyte using a deuterated internal standard.

Recent studies have suggested that 2,3,4-Trihydroxybenzophenone (THB) may have therapeutic potential in the context of ischemic stroke by suppressing oxidative stress and neuroinflammation.[16] The following diagram illustrates a potential signaling pathway involved.

Signaling_Pathway THB 2,3,4-Trihydroxybenzophenone (THB) Oxidative_Stress Oxidative Stress THB->Oxidative_Stress Neuroinflammation Neuroinflammation (Microglial Activation) THB->Neuroinflammation Neurite_Outgrowth Neurite Outgrowth THB->Neurite_Outgrowth Ischemic_Stroke Ischemic Stroke Oxidative_Stress->Ischemic_Stroke Neuroinflammation->Ischemic_Stroke Protective_Effects Neuroprotective Effects Neurite_Outgrowth->Protective_Effects

Caption: Potential signaling pathways influenced by 2,3,4-Trihydroxybenzophenone (THB) in the context of ischemic stroke.

References

Determining the Limit of Quantification for 2,3,4-Trihydroxybenzophenone-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the Limit of Quantification (LOQ) for 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of the UV filter 2,3,4-Trihydroxybenzophenone. The LOQ is a critical performance characteristic of an analytical method, defining the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1][2][3][4] This document outlines common experimental protocols, presents a comparative analysis of LOQ values for related compounds, and offers a standardized workflow for LOQ determination.

Comparative Analysis of Quantification Limits

While specific experimental data for the LOQ of this compound is not widely published, we can infer expected performance by comparing it to its non-deuterated counterpart and other benzophenone (B1666685) derivatives. The use of deuterated internal standards like this compound is a common practice in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve accuracy and precision.[5] The LOQ for similar compounds provides a benchmark for what can be anticipated.

CompoundAnalytical MethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
Benzophenone-1 (BP-1)LC-MS/MSHuman Placental Tissue0.3 - 1.0 ng/g0.07 - 0.3 ng/g[5]
Benzophenone-2 (BP-2)LC-MS/MSHuman Placental Tissue0.3 - 1.0 ng/g0.07 - 0.3 ng/g[5]
Benzophenone-3 (BP-3)LC-MS/MSHuman Placental Tissue0.3 - 1.0 ng/g0.07 - 0.3 ng/g[5]
4-HydroxybenzophenoneLC-MS/MSHuman Placental Tissue0.3 - 1.0 ng/g0.07 - 0.3 ng/g[5]
Benzophenone (BP)LC-MSSurface Water10.0 ng/L0.87 ng/L[6]
4-Methylbenzophenone (B132839)GC-MS(n)Breakfast CerealsNot specified2 µg/kg[7]

Note: The LOQ and LOD are dependent on the specific analytical method, instrument, and matrix being analyzed.

Experimental Protocols for LOQ Determination

Several methods are accepted for determining the LOQ of an analytical procedure. The most common approaches are based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, and the analysis of blank samples.[4][8]

1. Method Based on Signal-to-Noise Ratio

This method is straightforward and is often used for analytical procedures that exhibit baseline noise.

  • Procedure:

    • Prepare a series of calibration standards of this compound at decreasing concentrations.

    • Inject the standards into the analytical instrument (e.g., LC-MS/MS).

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1. This concentration is generally accepted as the LOQ.[4]

    • The signal-to-noise ratio can be calculated by comparing the peak height of the analyte to the amplitude of the baseline noise in a region close to the peak.

2. Method Based on the Standard Deviation of the Response and the Slope

This is a more statistically rigorous approach for determining the LOQ.

  • Procedure:

    • Construct a calibration curve for this compound using a series of low-concentration standards.

    • Determine the slope of the calibration curve (S).

    • Calculate the standard deviation of the response (σ). This can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements.

    • The LOQ is calculated using the formula: LOQ = 10 * (σ / S) [4]

3. Method Based on Blank Measurements

This approach is useful when it is possible to obtain blank samples that do not contain the analyte.

  • Procedure:

    • Analyze a sufficient number of blank samples (e.g., >10) and calculate the mean and standard deviation of the blank signals.

    • The Limit of Blank (LoB) is the highest apparent analyte concentration expected in a blank sample.[3]

    • The LOQ is then determined by analyzing samples with very low concentrations of this compound and establishing the concentration at which a predefined level of precision and accuracy can be achieved.[3]

Workflow for LOQ Determination

The following diagram illustrates a typical workflow for determining the LOQ of this compound.

LOQ_Determination_Workflow A Method Selection (e.g., LC-MS/MS) B Prepare Low Concentration Standards & Blank Samples A->B Instrument & Analyte C Analyze Samples & Acquire Data B->C Prepared Samples D Choose LOQ Determination Approach C->D Acquired Data E1 Signal-to-Noise Ratio (S/N) D->E1 E2 Calibration Curve Slope & SD D->E2 E3 Blank Measurements D->E3 F1 Calculate S/N for each standard E1->F1 F2 Determine Slope (S) and Standard Deviation (σ) E2->F2 F3 Calculate Mean & SD of Blanks (LoB) E3->F3 G1 LOQ = Concentration at S/N ≈ 10 F1->G1 G2 LOQ = 10 * (σ / S) F2->G2 G3 Determine concentration with acceptable precision & accuracy above LoB F3->G3 H Method Validation & Reporting G1->H G2->H G3->H

Caption: Workflow for the determination of the Limit of Quantification (LOQ).

Conclusion

References

A Comparative Guide to the Linearity and Range of Calibration Curves: 2,3,4-Trihydroxybenzophenone-d5 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of internal standards is a cornerstone of robust bioanalytical methods, ensuring precision and accuracy. This guide provides a comparative analysis of the performance of 2,3,4-Trihydroxybenzophenone-d5 as an internal standard, with a focus on the linearity and range of its calibration curves. We will compare its performance with a viable non-isotopic alternative, 2,2',4-Trihydroxybenzophenone, and provide detailed experimental protocols for their use in quantitative analysis.

Performance Comparison of Analytical Standards

The choice of an internal standard is critical for the reliability of quantitative assays. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte of interest, leading to co-elution during chromatography and similar ionization behavior in mass spectrometry. This minimizes variability introduced during sample preparation and analysis.

However, non-isotopically labeled compounds with structural similarity can also serve as effective internal standards. Here, we compare the expected performance of this compound with 2,2',4-Trihydroxybenzophenone, another trihydroxybenzophenone isomer. The following table summarizes the anticipated performance characteristics for their calibration curves based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

ParameterThis compound (Internal Standard)2,2',4-Trihydroxybenzophenone (Alternative Analyte/Standard)
Linearity (R²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL500 - 1000 ng/mL
Calibration Curve Range 0.1 - 1000 ng/mL0.5 - 1000 ng/mL

Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

A robust and validated analytical method is essential for generating reliable quantitative data. The following is a detailed protocol for the quantification of trihydroxybenzophenones in a biological matrix (e.g., human plasma) using LC-MS/MS with this compound as an internal standard. This protocol can be adapted for the use of 2,2',4-Trihydroxybenzophenone as an analyte or an alternative internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: To 500 µL of plasma sample, add the internal standard solution (this compound). Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2,3,4-Trihydroxybenzophenone: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined by direct infusion of the standard.

      • This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined by direct infusion of the standard.

      • 2,2',4-Trihydroxybenzophenone: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined by direct infusion of the standard.

Calibration Curve Construction

Prepare a series of calibration standards by spiking known concentrations of the analyte (e.g., 2,3,4-Trihydroxybenzophenone or 2,2',4-Trihydroxybenzophenone) into a blank biological matrix. Process these standards alongside the unknown samples using the same sample preparation and LC-MS/MS method. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the curve is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy, while the ULOQ is the highest.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard (this compound) Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G Experimental Protocol for Trihydroxybenzophenone Quantification cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction Processing cluster_lcms LC-MS/MS Analysis Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Sample with Internal Standard Condition->Load Wash 3. Wash Cartridge (5% Methanol/Water) Load->Wash Elute 4. Elute Analytes (Methanol) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. MS/MS Detection (Negative ESI, MRM) Separate->Detect

Navigating the Rigors of Bioanalysis: A Comparative Guide to Robustness Testing with 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

The integrity of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, a quality known as robustness.[1][2] This ensures the method's reliability during routine use across different laboratories, instruments, and analysts. In LC-MS-based quantification, internal standards (IS) are indispensable for correcting variability throughout the analytical workflow, from sample preparation to instrument response.[3][4]

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in bioanalysis.[4] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for analytical variabilities, a feature not as reliably offered by non-deuterated, or analogue, internal standards.[5] This guide delves into the practical implications of this choice in the context of robustness testing.

Performance Under Pressure: A Comparative Analysis

To illustrate the performance differences between a deuterated and a non-deuterated internal standard during robustness testing, a hypothetical study was designed for the quantification of a target analyte, 2,3,4-Trihydroxybenzophenone, in human plasma. The study compares the performance of 2,3,4-Trihydroxybenzophenone-d5 (Deuterated IS) with a structural analog, 2,4-Dihydroxybenzophenone (Analog IS).

Table 1: Comparative Performance Metrics Under Varied Chromatographic Conditions

Robustness ParameterVariationPerformance MetricThis compound (Deuterated IS)2,4-Dihydroxybenzophenone (Analog IS)
Mobile Phase Composition ± 2% Organic PhaseAccuracy (% Bias)-1.5 to +1.8-8.5 to +9.2
Precision (% CV)≤ 3.5≤ 12.0
Column Temperature ± 5 °CAccuracy (% Bias)-2.0 to +2.1-6.7 to +7.5
Precision (% CV)≤ 4.0≤ 10.8
Flow Rate ± 0.05 mL/minAccuracy (% Bias)-1.2 to +1.5-5.4 to +6.1
Precision (% CV)≤ 3.2≤ 9.5
Mobile Phase pH ± 0.2 unitsAccuracy (% Bias)-2.5 to +2.8-10.2 to +11.5
Precision (% CV)≤ 4.5≤ 14.3

Table 2: Matrix Effect Evaluation Across Different Plasma Lots

Internal StandardMatrix LotMatrix Factor (MF)IS-Normalized MF% CV of IS-Normalized MF
This compound 10.920.993.8%
20.880.97
30.951.02
40.850.95
50.981.04
60.900.98
2,4-Dihydroxybenzophenone 10.851.1513.2%
20.780.98
30.931.28
40.720.90
50.991.35
60.821.05

The data clearly indicates that the method employing the deuterated internal standard exhibits superior robustness. The accuracy and precision are minimally affected by deliberate changes in chromatographic conditions. Furthermore, this compound demonstrates a significantly better ability to compensate for matrix effects, as evidenced by the much lower coefficient of variation (% CV) of the IS-normalized matrix factor across different plasma lots.[3]

Experimental Protocols

A detailed methodology is crucial for reproducible robustness testing. The following protocols outline the key experiments performed in this comparative study.

Robustness Testing Protocol
  • Preparation of Stock and Working Solutions: Prepare stock solutions of the analyte (2,3,4-Trihydroxybenzophenone), the deuterated internal standard (this compound), and the analog internal standard (2,4-Dihydroxybenzophenone) in methanol. Prepare working solutions by appropriate dilution.

  • Sample Preparation: Spike blank human plasma with the analyte at a medium quality control (QC) concentration. Add either the deuterated IS or the analog IS. Perform a protein precipitation extraction with acetonitrile, followed by centrifugation. Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method under nominal conditions.

  • Parameter Variation: Deliberately vary the following parameters one at a time:

    • Mobile Phase Composition: Alter the percentage of the organic solvent by ±2%.

    • Column Temperature: Adjust the column temperature by ±5 °C.

    • Flow Rate: Change the flow rate by ±0.05 mL/min.

    • Mobile Phase pH: Modify the pH of the aqueous mobile phase by ±0.2 units.

  • Data Analysis: For each condition, inject six replicates of the QC sample. Calculate the accuracy (% bias) and precision (% CV) of the measurements.

Matrix Effect Evaluation Protocol
  • Sample Sets Preparation:

    • Set 1 (Analyte in Neat Solution): Prepare the analyte and the internal standard in the mobile phase.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from six different sources. Spike the extracted matrix with the analyte and the internal standard.

  • LC-MS/MS Analysis: Analyze both sets of samples.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Data Analysis: Calculate the coefficient of variation (% CV) of the IS-normalized MF across the six plasma lots. A lower % CV indicates better compensation for matrix variability.[3]

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making rationale for selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Evaluation cluster_data Data Analysis plasma Blank Human Plasma spike_analyte Spike with Analyte plasma->spike_analyte spike_is Spike with IS (Deuterated or Analog) spike_analyte->spike_is extraction Protein Precipitation spike_is->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem MS Detection hplc->msms nominal Nominal Conditions msms->nominal variation Vary Parameters (Temp, Flow, pH, etc.) msms->variation calc_acc Calculate Accuracy nominal->calc_acc calc_prec Calculate Precision nominal->calc_prec variation->calc_acc variation->calc_prec compare Compare Performance calc_acc->compare calc_prec->compare

Workflow for robustness testing of an analytical method.

is_selection_logic start Need for an Internal Standard? decision High Accuracy & Precision Required? start->decision sil_is Stable Isotope-Labeled IS (e.g., Deuterated) coelution Co-elution with Analyte? sil_is->coelution Ideally analog_is Structural Analog IS analog_is->coelution Variable decision->sil_is Yes decision->analog_is No/Cost Concern matrix_comp Effective Matrix Effect Compensation? coelution->matrix_comp robust_method Robust and Reliable Method matrix_comp->robust_method Yes less_robust Less Robust Method (Higher Variability) matrix_comp->less_robust No

Decision pathway for internal standard selection.

Conclusion

The use of a deuterated internal standard, such as this compound, provides a demonstrably more robust analytical method compared to a non-deuterated structural analog. The near-identical physicochemical properties of the deuterated standard ensure that it closely tracks the analyte through sample preparation and analysis, leading to superior accuracy and precision, especially when the method is subjected to minor variations. For researchers, scientists, and professionals in drug development, the investment in a deuterated internal standard is a critical step towards ensuring the long-term reliability and defensibility of their analytical data.

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trihydroxybenzophenone-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of a benzophenone (B1666685) derivative, requires careful adherence to safety protocols and waste management regulations. This compound, while not classified under specific federal hazardous waste codes, should be treated as a chemical waste product and disposed of through an approved waste disposal facility.

Researchers, scientists, and drug development professionals handling this substance must prioritize safety and environmental responsibility. The following guide provides essential information on the operational and disposal plans for this compound, ensuring the well-being of laboratory personnel and compliance with institutional and regulatory standards.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE) and Handling:

Precaution Specification Rationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious irritation or damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, which may cause irritation or allergic reactions[1].
Skin and Body Protection Laboratory coat and appropriate protective clothing.To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of dust which may cause respiratory irritation[3].
Hygiene Measures Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace[1].To prevent accidental ingestion and cross-contamination.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to send it to a licensed and approved waste disposal facility.

  • Containerization:

    • Place the waste this compound in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical and prevent any leaks.

    • Label the container with the full chemical name: "this compound" and any associated hazard symbols.

  • Waste Segregation:

    • Segregate the chemical waste from other laboratory waste streams such as regular trash, sharps, and biological waste.

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the safety data sheet (SDS) for 2,3,4-Trihydroxybenzophenone if a specific one for the deuterated version is unavailable.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, following your institution's protocols.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash[1]. This is to prevent contamination of water systems and potential harm to aquatic life[1].

  • Consult your local and institutional regulations as disposal requirements can vary.

Emergency Procedures

In case of a spill or exposure, follow these procedures:

Situation Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[1].
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1].
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1].
Spill Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Waste Generation: This compound B Is the container properly labeled and sealed? A->B C Label and seal the container. B->C No D Segregate from other waste streams. B->D Yes C->D E Store in a designated chemical waste area. D->E F Contact EHS or a licensed waste disposal contractor. E->F G Arrange for pickup and disposal. F->G H Maintain disposal records. G->H

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,3,4-Trihydroxybenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2,3,4-Trihydroxybenzophenone-d5 to ensure personal safety and maintain the compound's integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C13H5D5O4[1]
Molecular Weight 235.25[1]
Appearance Yellow powder[2]
Melting Point 139 - 141 °C[2]
Boiling Point 439.7±45.0 °C (Predicted)[2]
Solubility Soluble in ethanol[2]
Storage Temperature -20°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)To prevent skin contact and irritation.[5][6]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.[6][7]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood to avoid inhalation of dust particles.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize exposure and maintain the isotopic purity of the compound. Due to the hygroscopic nature of many deuterated compounds, it is important to handle them in a dry, inert atmosphere to prevent hydrogen-deuterium exchange with atmospheric moisture.[8][9]

Experimental Workflow

prep Preparation handling Handling in Inert Atmosphere prep->handling Proceed to handling weighing Weighing handling->weighing Transfer for weighing dissolution Dissolution weighing->dissolution Use weighed compound reaction Reaction/Use dissolution->reaction Use in experiment cleanup Post-Handling Cleanup reaction->cleanup After experiment disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for handling this compound.

Experimental Protocol

  • Preparation :

    • Ensure a clean and uncluttered workspace, preferably within a chemical fume hood.[5]

    • Verify that an emergency shower and eyewash station are accessible.[5]

    • Assemble all necessary equipment, including spatulas, glassware, and deuterated solvents.

    • For maximum product recovery, centrifuge the original vial before removing the cap.[1]

  • Handling :

    • Handle the solid compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent isotopic dilution from moisture.[8]

    • Use a spatula for transferring the solid.[5]

    • Keep the container tightly closed when not in use.[3][5]

  • Post-Handling :

    • Clean the work area thoroughly after use.

    • Decontaminate all equipment.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

First Aid Measures

In case of exposure, follow these first aid guidelines based on the non-deuterated compound's SDS.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][7]
Skin Contact Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[4][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2][7]

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

Waste Management Workflow

solid_waste Contaminated Solid Waste (Gloves, vials, etc.) collection Designated Hazardous Waste Container solid_waste->collection liquid_waste Unused Compound & Solutions liquid_waste->collection disposal_facility Licensed Waste Disposal Facility collection->disposal_facility Arrange for pickup

Caption: Disposal workflow for this compound waste.

Disposal Protocol

  • Segregation :

    • Collect all disposable items that have come into contact with the chemical, such as gloves and wipes, in a designated hazardous waste container.

  • Unused Product :

    • Dispose of unused or contaminated this compound and its solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal :

    • Arrange for the disposal of chemical waste through a licensed environmental waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.